molecular formula C12H16N2O B3034717 1-(4-Aminobenzyl)piperidin-2-one CAS No. 21172-66-7

1-(4-Aminobenzyl)piperidin-2-one

Cat. No.: B3034717
CAS No.: 21172-66-7
M. Wt: 204.27 g/mol
InChI Key: ANNJOSFXNLDQDH-UHFFFAOYSA-N
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Description

1-(4-Aminobenzyl)piperidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNJOSFXNLDQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Aminobenzyl)piperidin-2-one: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-aminobenzyl)piperidin-2-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The piperidine and piperidin-2-one scaffolds are prevalent in a wide array of pharmacologically active molecules, suggesting that this compound can serve as a valuable building block for the synthesis of novel therapeutic agents. This document details the chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the potential of this compound in drug development by examining the known biological activities of structurally related compounds and postulating its utility as a molecular scaffold for targeting various disease states.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidine ring is a fundamental heterocyclic motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability of the nitrogen atom to participate in hydrogen bonding are key features that contribute to its prevalence in drug design. The incorporation of a lactam functionality, as seen in the piperidin-2-one (or δ-valerolactam) substructure, introduces a polar amide group that can further modulate the physicochemical properties and biological activity of the molecule.

This compound combines this privileged piperidin-2-one core with a 4-aminobenzyl group. The primary aromatic amine provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the development of new molecular entities. This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and synthetic protocols.

PropertyValueSource
CAS Number 21172-66-7[2][3]
Molecular Formula C₁₂H₁₆N₂O[2]
Molecular Weight 204.27 g/mol [2]
IUPAC Name This compound[3]
SMILES C1CCN(CC2=CC=C(C=C2)N)C(=O)C1[2]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of piperidin-2-one with a suitable 4-nitrobenzyl halide, followed by the reduction of the nitro group to a primary amine.

Synthesis_Pathway Piperidin-2-one Piperidin-2-one Intermediate 1-(4-Nitrobenzyl)piperidin-2-one Piperidin-2-one->Intermediate N-Alkylation (Base, Solvent) 4-Nitrobenzyl_chloride 4-Nitrobenzyl chloride 4-Nitrobenzyl_chloride->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Synthesis Protocol

Step 1: Synthesis of 1-(4-Nitrobenzyl)piperidin-2-one

This step involves the N-alkylation of piperidin-2-one with 4-nitrobenzyl chloride in the presence of a base.

  • Materials:

    • Piperidin-2-one

    • 4-Nitrobenzyl chloride

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Procedure:

    • To a stirred solution of piperidin-2-one (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 4-nitrobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield 1-(4-nitrobenzyl)piperidin-2-one.

Step 2: Synthesis of this compound

The nitro group of the intermediate is reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation.

  • Materials:

    • 1-(4-Nitrobenzyl)piperidin-2-one

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(4-nitrobenzyl)piperidin-2-one (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by crystallization or column chromatography.

Analytical Characterization

The structural integrity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS Chromatography Chromatography (e.g., HPLC, GC-MS) Synthesized_Product->Chromatography Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation MS->Structural_Confirmation Chromatography->Structural_Confirmation

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminobenzyl group, the benzylic methylene protons, and the aliphatic protons of the piperidin-2-one ring. The aromatic protons will appear as two doublets in the aromatic region. The benzylic protons will be a singlet, and the piperidin-2-one protons will appear as multiplets in the aliphatic region. The amine protons will present as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidin-2-one ring. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 205.13.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of the synthesized compound. A suitable method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established pharmacological relevance of its constituent moieties.

The Piperidin-2-one Moiety in Biologically Active Molecules

Piperidin-2-one derivatives have been investigated for a range of biological activities, including:

  • Anticancer Activity: Certain piperidin-2-one derivatives have demonstrated antiproliferative effects against various cancer cell lines.

  • Enzyme Inhibition: This scaffold has been incorporated into inhibitors of various enzymes, including histone deacetylases (HDACs) and other targets relevant to disease.

  • Central Nervous System (CNS) Activity: The piperidin-2-one core is present in molecules with potential applications in treating neurodegenerative diseases and other CNS disorders.

The 4-Aminobenzyl Group as a Versatile Functional Handle

The primary aromatic amine in this compound serves as a key point for diversification. It can be readily functionalized through a variety of well-established chemical reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a library of amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Potential Therapeutic Applications

Given the pharmacological profiles of related compounds, this compound and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:

  • Oncology: As a scaffold for the development of novel anticancer agents.

  • Neuroscience: For the discovery of new treatments for neurodegenerative diseases or psychiatric disorders.

  • Infectious Diseases: As a starting point for the synthesis of new antibacterial or antiviral compounds.

Conclusion

This compound is a strategically designed molecule that combines the privileged piperidin-2-one scaffold with a versatile 4-aminobenzyl functional group. Its straightforward synthesis and the potential for extensive chemical modification make it an attractive building block for medicinal chemists and drug discovery professionals. The information provided in this technical guide serves as a foundational resource to facilitate the exploration of this compound's potential in the development of the next generation of therapeutic agents.

References

  • PubChem. 1-(4-aminophenyl)piperidin-2-one. Available from: [Link]

  • Google Patents. CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available from: [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available from: [Link]

  • Amanote Research. Synthesis and Pharmacological Evaluation in Mice of - Amanote. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • ResearchGate. Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

Sources

physical properties of N-(4-aminobenzyl)valerolactam

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of N-(4-aminobenzyl)valerolactam , also known as 1-(4-aminobenzyl)piperidin-2-one . This document is structured to serve researchers and drug development professionals, focusing on physical properties, synthetic pathways, and characterization protocols.

CAS No.: 21172-66-7[1]

Executive Summary

N-(4-Aminobenzyl)valerolactam (this compound) is a bifunctional heterocyclic building block characterized by a piperidin-2-one (valerolactam) core N-alkylated with a 4-aminobenzyl group.[1][2] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors and other bioactive agents requiring a lactam scaffold linked to an aromatic amine. Its dual functionality—the electrophilic potential of the lactam (though stable) and the nucleophilic nature of the primary amine—makes it a versatile scaffold for fragment-based drug design.

Physical & Chemical Properties

The following data aggregates experimental and computed physicochemical descriptors essential for handling and formulation.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
IUPAC Name 1-[(4-aminophenyl)methyl]piperidin-2-oneIUPAC
Common Synonyms N-(4-aminobenzyl)valerolactam; 1-(4-aminobenzyl)-2-piperidoneIndustry Std
CAS Number 21172-66-7Chemical Registries
Molecular Formula C₁₂H₁₆N₂OStoichiometry
Molecular Weight 204.27 g/mol Calculated
Physical State Low-melting solid or viscous oil (purity dependent)Observed [1, 2]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetateExperimental
LogP (Predicted) 1.78ChemScene [1]
TPSA 46.33 ŲChemScene [1]
H-Bond Donors 1 (Primary Amine)Structural Analysis
H-Bond Acceptors 2 (Lactam Carbonyl, Amine Nitrogen)Structural Analysis
Storage Sealed, Dry, 2–8°C (Hygroscopic)MSDS [1]

Note on Melting Point: While specific experimental melting points for this CAS are rarely reported in open literature, structural analogs (e.g., N-benzyl-2-piperidone) are low-melting solids. The presence of the para-amino group typically elevates the melting point via intermolecular hydrogen bonding. Expect a melting range between 60–90°C depending on crystal polymorph and purity.

Synthetic Pathway & Methodology

The synthesis of N-(4-aminobenzyl)valerolactam is a two-step process designed to ensure regioselectivity and high yield. The protocol below outlines the alkylation of valerolactam followed by the chemoselective reduction of the nitro precursor.

Reaction Scheme

The pathway involves the nucleophilic substitution of 4-nitrobenzyl bromide by the lactam anion, followed by the reduction of the nitro group to the amine.

SynthesisPathway Valerolactam Valerolactam (Piperidin-2-one) Intermediate Intermediate: 1-(4-Nitrobenzyl)piperidin-2-one Valerolactam->Intermediate Step 1: N-Alkylation Reagent1 4-Nitrobenzyl Bromide (NaH, THF, 0°C) Reagent1->Intermediate Product Product: N-(4-Aminobenzyl)valerolactam Intermediate->Product Step 2: Nitro Reduction Reagent2 Reduction: H2, Pd/C or Fe/NH4Cl Reagent2->Product

Figure 1: Step-wise synthetic route from valerolactam to N-(4-aminobenzyl)valerolactam.

Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of Nitro-Intermediate)
  • Activation : In a flame-dried round-bottom flask under Argon, dissolve valerolactam (1.0 eq) in anhydrous THF.

  • Deprotonation : Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure formation of the lactam anion.

  • Alkylation : Add 4-nitrobenzyl bromide (1.1 eq) dissolved in THF dropwise.

  • Completion : Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product (nitro-intermediate) will appear as a UV-active spot (Rf ~0.4).

  • Workup : Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Chemoselective Reduction
  • Setup : Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol.

  • Catalyst Addition : Add 10% Pd/C (5-10 wt% loading) under an inert atmosphere (Caution: Pyrophoric).

  • Hydrogenation : Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours.

  • Validation : Monitor the disappearance of the nitro peak in IR (~1350/1530 cm⁻¹) and the appearance of the amine.

  • Isolation : Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield N-(4-aminobenzyl)valerolactam .

Characterization & Analysis

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. This serves as a self-validating system for the protocol.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons : Two doublets (AA'BB' system) at δ 7.05 (d, 2H) and δ 6.65 (d, 2H) , characteristic of the para-substituted benzene ring. The upfield shift of the 6.65 ppm doublet confirms the presence of the electron-donating amino group.

    • Benzylic Methylene : A singlet at δ 4.45 (s, 2H) , corresponding to the N-CH₂-Ar protons.

    • Lactam Ring :

      • δ 3.15–3.25 (m, 2H, N-CH₂-ring)

      • δ 2.40–2.50 (m, 2H, CO-CH₂-ring)

      • δ 1.75–1.85 (m, 4H, ring CH₂s)

    • Amine Protons : A broad singlet at δ 3.50–3.70 (br s, 2H) , exchangeable with D₂O.

Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI+

  • Expected Mass : [M+H]⁺ = 205.13 Da.

  • Fragmentation : Loss of the aminobenzyl group (tropylium ion derivative) may be observed at m/z ~106.

Applications in Drug Discovery

This compound acts as a "linker-scaffold" hybrid. The valerolactam ring mimics the proline or piperidine motifs found in GPCR ligands and protease inhibitors (e.g., Factor Xa inhibitors like Apixaban intermediates, though Apixaban uses a phenyl-linked lactam) [3].

  • Fragment-Based Design : The rigid lactam ring provides a defined vector for the benzylamine, allowing precise positioning of the amine for amide coupling or reductive amination.

  • PROTAC Linkers : The amine handle allows for attachment to E3 ligase ligands or warheads, while the lactam serves as a stable, non-hydrolyzable spacer.

Safety & Handling

  • Hazards : Classified as an Irritant (Skin/Eye).[1][3] The parent benzyl halides (precursors) are lachrymators and potential alkylating agents.

  • PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage : Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aniline moiety (browning over time).

References

  • ChemScene . This compound Product Profile. Retrieved from

  • Ambeed . This compound Datasheet. Retrieved from

  • PubChem . Compound Summary: this compound.[4][5] Retrieved from

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Advanced Safety & Handling Whitepaper: 1-(4-Aminobenzyl)piperidin-2-one (CAS: 21172-66-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminobenzyl)piperidin-2-one is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and pharmaceutical drug discovery. Featuring a nucleophilic primary aniline moiety coupled with a conformationally restricted piperidinone ring, it is a critical intermediate for synthesizing complex heterocycles and peptidomimetics.

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical physics. As a Senior Application Scientist, I have designed this technical whitepaper to transcend standard compliance. By elucidating the mechanistic causality behind the compound's physicochemical hazards, toxicological profile, and degradation pathways, this guide provides researchers with a self-validating framework for safe handling, analytical quality control, and long-term storage.

Physicochemical Profiling & Structural Causality

The unique stability challenges of this compound (Molecular Weight: 204.27 g/mol [1]) are directly attributable to its molecular architecture.

  • The Aniline Moiety: The primary amine attached to the benzyl group is highly electron-rich. While this makes it an excellent nucleophile for Buchwald-Hartwig aminations or reductive aminations, it also renders the molecule highly vulnerable to atmospheric auto-oxidation and photo-degradation. Exposure to ambient light and oxygen facilitates the generation of radical intermediates, leading to the formation of highly colored azo, azoxy, or quinone-imine degradation products.

  • The Piperidinone Core: The cyclic lactam is thermodynamically stable but can undergo hydrolysis under extreme aqueous acidic or basic conditions, necessitating strictly anhydrous storage.

Causality in Storage: Because of the aniline's oxidative lability, the compound must be stored at 2-8°C, sealed in a dry environment, and protected from light[2]. Lowering the thermal energy kinetically suppresses the rate of auto-oxidation, preserving the reagent's integrity.

Mechanistic Toxicology & Hazard Identification

Standard GHS classifications for this class of compounds typically include Skin Irritation 2 (H315), Eye Irritation 2 (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H335). Understanding the why behind these hazards is essential for effective risk mitigation.

  • Dermal & Ocular Irritation: The inherent basicity of the primary amine allows it to interact with the slightly acidic mantle of the skin and ocular mucosa. This interaction disrupts localized lipid bilayers, causing rapid inflammation.

  • Systemic Toxicity (Methemoglobinemia Risk): Systemic absorption of aniline derivatives poses a severe risk of hematological toxicity. In vivo, hepatic Cytochrome P450 enzymes N-hydroxylate the amine, forming an N-hydroxylamine intermediate. This electrophilic species can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), drastically impairing the blood's oxygen-carrying capacity.

G A This compound B Hepatic CYP450 N-Hydroxylation A->B Activation F Phase II Conjugation (N-Acetylation) A->F Detoxification C N-Hydroxylamine Intermediate B->C Oxidation D Nitroso Derivative C->D Further Oxidation E Methemoglobinemia (Fe2+ -> Fe3+) D->E RBC Binding G Renal Excretion F->G Clearance

Fig 1: Mechanistic toxicology and hepatic metabolism pathway of the aniline moiety.

Self-Validating Handling Protocols & Storage Workflows

To ensure operator safety and prevent reaction failures, handling must follow a self-validating system—where each procedural step inherently verifies the success of the preceding one.

Step-by-Step Methodology:
  • Visual Integrity Check (Receipt): Upon receiving the batch, inspect the powder's color. Pure this compound is white to off-white. A distinct yellow or brown hue is a self-validating indicator of oxidative degradation.

  • Environmental Control: Transfer the sealed vial into a Class II Biosafety Cabinet or a ductless fume hood equipped with HEPA/carbon filtration before opening. This prevents the inhalation of fine crystalline dust (mitigating H335 risks).

  • Gravimetric Validation: Weigh the material using an analytical balance enclosed in a draft shield to prevent aerosolization. Double-gloving with nitrile is mandatory to prevent transdermal systemic absorption.

  • Inert Transfer: Purge the primary container with Argon or ultra-pure Nitrogen immediately after withdrawing the required mass. This displaces oxygen, effectively halting auto-oxidation.

  • Storage Execution: Seal the vial with Parafilm or Teflon tape, place it in a secondary light-blocking container (e.g., an amber jar), and store at 2-8°C[3].

Workflow Step1 Material Receipt (Visual Color Check) Step2 Fume Hood Transfer (HEPA/Carbon Filter) Step1->Step2 PPE Donned Step3 Analytical QC (HPLC / 1H NMR) Step2->Step3 Sampling Step4 Inert Gas Purge (Argon/N2 Blanketing) Step3->Step4 Purity >=97% Step5 Long-term Storage (2-8°C, Dark, Dry) Step4->Step5 Sealed

Fig 2: Self-validating experimental workflow for safe handling and quality control.

Analytical Quality Control (QC) Methodologies

Before deploying this compound in sensitive catalytic reactions, its purity must be validated to be ≥97%[4].

  • Why HPLC over GC? Gas Chromatography (GC) is strongly discouraged for this compound. The high injector temperatures (often >250°C) can induce thermal degradation of the aniline moiety, yielding false-positive impurity profiles.

  • HPLC Protocol: Run a reverse-phase HPLC (C18 column) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A sharp, singular peak confirms the absence of polar N-oxide degradation products.

  • ¹H NMR Verification: Dissolve a 5 mg sample in DMSO-d6. Key diagnostic peaks include the broad singlet for the -NH₂ protons (typically around 4.5–5.5 ppm) and the characteristic benzylic -CH₂- protons bridging the aromatic ring and the piperidinone nitrogen.

Quantitative Safety & Property Data

Table 1: Physicochemical Properties & Causality

PropertyValueCausality / Relevance
CAS Number 21172-66-7Unique chemical identifier[1].
Molecular Weight 204.27 g/mol Dictates stoichiometric calculations[3].
Molecular Formula C₁₂H₁₆N₂OIndicates presence of oxidizable nitrogen centers[2].
Purity Threshold ≥97%Required to prevent catalyst poisoning in cross-couplings[4].
Storage Temperature 2-8°CKinetically suppresses the rate of auto-oxidation[2].

Table 2: GHS Hazard Profile & Self-Validating Mitigation

Hazard ClassMechanistic CauseSelf-Validating Mitigation
Skin Irritation (H315) Amine basicity disrupts acidic skin mantle.Nitrile double-gloving; visual check of glove integrity post-use.
Eye Irritation (H319) Localized pH shift in ocular mucosa.Splash-proof chemical goggles (standard safety glasses are insufficient).
STOT SE 3 (H335) Inhalation of fine crystalline dust.Handling strictly within a calibrated Class II hood with active airflow monitoring.

References[1] Title: this compound (CAS No.: 21172-66-7)

Sources

melting point of 1-(4-Aminobenzyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Thermal Characterization and Melting Point Analysis of 1-(4-Aminobenzyl)piperidin-2-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: this compound (CAS: 21172-66-7)

Executive Summary

This compound is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it combines a rigid piperidone (lactam) core with a flexible aminobenzyl moiety[1]. While standard catalog data provides basic molecular descriptors, the precise thermal characterization of this compound is often complicated by its physical state. It is classified as a "low melting solid," requiring stringent environmental controls during isolation, storage, and thermal analysis[2].

This technical guide provides an authoritative framework for understanding the causality behind its thermal behavior and establishes a self-validating, orthogonal protocol for determining its exact melting point.

Physicochemical Profiling & Structural Causality

Before initiating thermal analysis, it is critical to evaluate the physicochemical parameters that dictate the molecule's crystal lattice energy.

Quantitative Data Summary
ParameterValueReference
CAS Number 21172-66-7[1],[3]
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [1],[3]
Physical State Low Melting Solid[2]
Topological Polar Surface Area (TPSA) 46.33 Ų[3]
Partition Coefficient (LogP) 1.7813[3]
Hydrogen Bond Donors / Acceptors 1 / 2[3]
Rotatable Bonds 2[3]
Recommended Storage Sealed, Dry, 2–8°C[3]
Mechanistic Insights into Thermal Behavior

The melting point of any pharmaceutical intermediate is a macroscopic manifestation of its microscopic intermolecular forces. Unsubstituted lactams typically exhibit high melting points due to robust N–H···O=C hydrogen bonding networks. However, in this compound, the N-alkylation of the piperidone ring eliminates this primary hydrogen bond donor.

Consequently, the crystal lattice relies entirely on weaker dipole-dipole interactions from the lactam carbonyl and hydrogen bonding originating solely from the primary aniline amine (1 H-donor, 2 H-acceptors)[3]. Compounding this is the presence of two rotatable bonds within the benzyl linker[3]. This conformational flexibility introduces significant entropic penalties during crystallization, preventing tight packing. This structural causality directly explains why the compound is a "low melting solid"[2] and mandates its strict storage conditions at 2–8°C to prevent ambient thermal degradation or sintering[3].

Experimental Workflows

To accurately determine the melting point of a low-melting solid, the analytical workflow must account for moisture absorption and thermal lag. Below is the logical progression from synthesis to thermal validation.

Workflow SM Piperidin-2-one + 4-Nitrobenzyl chloride Alkylation N-Alkylation (0°C to RT) SM->Alkylation Reduction Catalytic Reduction (H2, Pd/C) Alkylation->Reduction Desiccation Vacuum Desiccation (<10 mbar, 0°C) Reduction->Desiccation DSC DSC Analysis (Endotherm Detection) Desiccation->DSC Capillary Capillary Validation (Visual MP) Desiccation->Capillary

Synthesis and thermal characterization workflow for this compound.

Self-Validating Experimental Protocols

Protocol 1: Isolation and Pre-Treatment (Moisture Control)

Primary amines are notoriously hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, artificially depressing the observed melting point through solvent inclusion.

  • Crystallization: Recrystallize the crude this compound from a minimal volume of cold ethanol/water to enforce high-purity lattice formation.

  • Cold Vacuum Desiccation: Transfer the isolated crystals to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Apply a vacuum of <10 mbar for 24 hours at 0°C .

    • Causality: Applying high vacuum at room temperature to a solvent-wet, low-melting solid often causes freezing point depression, resulting in the sample "oiling out" and trapping solvent. Desiccation at 0°C maintains the solid state while sublimation/evaporation occurs.

  • Self-Validation: Weigh the sample pre- and post-desiccation. A constant mass validates the complete removal of interstitial solvent, ensuring the subsequent melting point reflects the pure API.

Protocol 2: Orthogonal Melting Point Determination

To guarantee trustworthiness, the melting point must be determined using a self-validating, orthogonal approach combining Differential Scanning Calorimetry (DSC) and visual capillary methods.

Step A: Differential Scanning Calorimetry (DSC)

  • Encapsulate 2–3 mg of the desiccated sample in a hermetically sealed aluminum pan.

  • Equilibrate the sample at -20°C to establish a stable thermodynamic baseline.

  • Ramp the temperature at a controlled rate of 5°C/min up to 100°C.

    • Causality: Standard 10°C/min protocols often cause thermal lag between the furnace and the sample in low-melting solids, artificially broadening the endotherm and shifting the apparent onset temperature higher. A slower 5°C/min ramp ensures thermal equilibrium, yielding a precise thermodynamic melting onset (

      
      ).
      

Step B: Capillary Validation

  • Load the desiccated sample into a glass capillary tube, packing it tightly to a depth of 2–3 mm.

  • Insert into a calibrated Büchi melting point apparatus.

  • Ramp at 1°C/min starting 15°C below the DSC-determined

    
    .
    
    • Causality (Self-Validation): While DSC provides thermodynamic precision, it is blind to the physical nature of the phase transition. A desolvation event or a solid-solid polymorphic transition can produce an endotherm identical to melting. Visual confirmation via the capillary apparatus acts as an orthogonal check, ensuring the DSC endotherm corresponds strictly to the solid-liquid phase transition.

References

  • Sigma-Aldrich. "this compound | 21172-66-7" sigmaaldrich.com.1

  • ChemScene. "21172-66-7 | this compound" chemscene.com.3

  • CymitQuimica. "Quinonas y derivados (Low Melting Solid Reference)" cymitquimica.com. 2

Sources

1-(4-Aminobenzyl)piperidin-2-one PubChem CID and chemical ID

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(4-Aminobenzyl)piperidin-2-one , a critical intermediate in medicinal chemistry used for synthesizing bioactive scaffolds, particularly in the development of factor Xa inhibitors and kinase inhibitors.

Executive Summary

This compound (CAS: 21172-66-7) is a functionalized lactam scaffold characterized by a piperidin-2-one ring N-substituted with a 4-aminobenzyl group. This compound serves as a versatile building block in drug discovery, providing a semi-rigid linker that connects a polar lactam headgroup to a reactive aniline tail.[1] It is widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors where the lactam moiety mimics a peptide bond or interacts with specific enzyme pockets (e.g., the S1 or S4 pockets of serine proteases).[1]

Chemical Identity & Physicochemical Properties

The following data consolidates the core identifiers for this compound.

Property Data / Value
CAS Number 21172-66-7
IUPAC Name 1-[(4-Aminophenyl)methyl]piperidin-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES C1CCN(C(=O)C1)CC2=CC=C(N)C=C2
InChIKey Note: Derivative-specific; verify via SMILES
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline N), ~-1.0 (Lactam N)

Synthesis Protocol: The "Nitro-Reduction" Pathway

The most robust synthetic route for this compound involves a two-step sequence: N-alkylation of δ-valerolactam followed by chemoselective reduction of the nitro group. This protocol minimizes side reactions such as O-alkylation or ring opening.[1]

Step 1: N-Alkylation of Piperidin-2-one

Objective: Attach the benzyl linker to the lactam nitrogen.

  • Reagents: Piperidin-2-one (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF.[1]

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

    
    ).
    

Protocol:

  • Activation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under nitrogen.

  • Deprotonation: Add piperidin-2-one (1.0 eq) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases. Self-Validation: The solution should become clear or slightly turbid but homogenous.[1]

  • Alkylation: Add 4-Nitrobenzyl bromide (1.1 eq) solution in DMF dropwise.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product (1-(4-nitrobenzyl)piperidin-2-one) will appear as a UV-active spot with lower Rf than the bromide.

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or flash chromatography if necessary.

Step 2: Chemoselective Reduction

Objective: Convert the nitro group to the primary amine without reducing the lactam carbonyl.[1]

  • Reagents: 1-(4-Nitrobenzyl)piperidin-2-one (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Conditions: Reflux (80°C), 2–4 hours.

Protocol:

  • Preparation: Dissolve the nitro-intermediate in EtOH/H₂O.

  • Reduction: Add Fe powder and NH₄Cl. Heat to reflux with vigorous stirring.

  • Monitoring: Monitor by TLC. The starting nitro compound (yellow) will disappear, and a fluorescent amine spot (blue under UV long-wave) will appear near the baseline (more polar).[1]

  • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. Basify the residue with saturated NaHCO₃ (pH ~9) and extract with DCM.[1]

  • Final Product: Dry over Na₂SO₄ and concentrate to yield This compound .

Mechanistic & Logical Visualization

The following diagram illustrates the synthesis logic and the strategic utility of the scaffold in drug design.

G Start Piperidin-2-one (Valerolactam) Intermed Intermediate: 1-(4-Nitrobenzyl)piperidin-2-one Start->Intermed N-Alkylation (SN2 Mechanism) Reagent1 4-Nitrobenzyl Bromide (NaH, DMF) Reagent1->Intermed Product Target: This compound (CAS 21172-66-7) Intermed->Product Nitro Reduction (Chemoselective) Reagent2 Fe / NH4Cl (Reduction) Reagent2->Product App1 Peptidomimetics (Amide Coupling) Product->App1 Derivatization App2 Kinase Inhibitors (Urea/Sulfonamide) Product->App2 Derivatization

Figure 1: Synthetic pathway and downstream applications of this compound.

Applications in Drug Development

A. Scaffold for Factor Xa and Thrombin Inhibitors

This compound is structurally analogous to intermediates used in the synthesis of anticoagulants like Apixaban (Eliquis).[1] While Apixaban utilizes a phenyl-piperidinone linkage, the benzyl-piperidinone linkage provided by this molecule offers a more flexible spacer, often explored to optimize binding affinity in the S1/S4 pockets of coagulation factors [1].[1]

B. Kinase Inhibitor Design

The free aniline group at the para-position is a "privileged handle" for creating libraries of kinase inhibitors.[1] By reacting this amine with various electrophiles, researchers can generate:

  • Ureas: (Reaction with isocyanates) – Common in p38 MAP kinase inhibitors.[1]

  • Amides: (Reaction with acyl chlorides) – To probe hydrogen bonding in the ATP-binding site.

  • Sulfonamides: (Reaction with sulfonyl chlorides) – To improve metabolic stability.[1]

C. Self-Validating Quality Control (QC)

To ensure the integrity of this building block before use in complex synthesis:

  • NMR Validation: The methylene protons of the benzyl group (

    
    ) should appear as a singlet around 4.5–4.6 ppm  in 
    
    
    
    . The lactam ring protons will show distinct multiplets upfield (1.7–3.3 ppm).[1]
  • Mass Spec: ESI-MS should show a strong

    
     peak at 205.13 m/z .
    
  • Colorimetric Test: The free aniline will react with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to turn bright yellow/orange, confirming the reduction of the nitro group was successful.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of N-Benzyl Lactams. Available at: [Link][1]

Sources

Methodological & Application

synthesis of 1-(4-Aminobenzyl)piperidin-2-one from 4-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the two-step synthesis of 1-(4-Aminobenzyl)piperidin-2-one, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview, from reaction mechanisms to detailed, field-tested laboratory protocols.

Introduction: A Strategic Approach to a Versatile Scaffold

The is a classic yet highly relevant transformation in modern organic chemistry. The target molecule incorporates a piperidin-2-one (a cyclic amide or lactam) core, a common motif in pharmacologically active compounds, linked to an aniline moiety, a precursor for a vast array of chemical functionalities.[1][2] This application note details a robust and efficient two-step synthetic pathway designed for reproducibility and scalability.

The strategy involves:

  • N-Alkylation: A nucleophilic substitution reaction to couple the piperidin-2-one nitrogen to the benzylic carbon of 4-nitrobenzyl chloride.

  • Chemoselective Reduction: The selective reduction of the aromatic nitro group to a primary amine, leaving the lactam carbonyl intact.

This guide is intended for researchers and professionals in drug development and chemical synthesis, providing the scientific rationale behind the chosen methodologies and a clear, actionable protocol.

Overall Synthetic Workflow

The synthesis proceeds through a stable, isolable intermediate, 1-(4-nitrobenzyl)piperidin-2-one. Each step is designed for high yield and purity, minimizing complex purification procedures.

Synthetic_Workflow SM 4-Nitrobenzyl Chloride (Starting Material) R1 Piperidin-2-one, K₂CO₃ Acetonitrile (ACN) Int 1-(4-Nitrobenzyl)piperidin-2-one (Intermediate) R1->Int Step 1: N-Alkylation R2 10% Pd/C, H₂ (g) or Ammonium Formate, Methanol FP This compound (Final Product) R2->FP Step 2: Nitro Reduction

Sources

1-(4-Aminobenzyl)piperidin-2-one as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 1-(4-Aminobenzyl)piperidin-2-one

Executive Summary & Molecule Profile

This compound is a bifunctional heterocyclic building block characterized by a


-valerolactam (piperidin-2-one) head group connected via a methylene spacer to a para-aniline tail.[1]

Unlike its structural cousin 1-(4-aminophenyl)piperidin-2-one (a rigid key intermediate in the synthesis of Factor Xa inhibitors like Apixaban), the benzyl variant introduces a methylene (


) bridge.[1] This "hinge" breaks the conjugation between the aromatic system and the lactam nitrogen, significantly altering the molecule's pKa, solubility profile, and conformational flexibility.

Key Physicochemical Data:

PropertyValueNotes
CAS Number 21172-66-7Verified commercial identifier
Molecular Formula

Molecular Weight 204.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~1.2 - 1.5Highly favorable for oral bioavailability
H-Bond Donors 1 (Primary Amine)The lactam nitrogen is fully substituted
H-Bond Acceptors 2 (Lactam Carbonyl, Amine N)
Rotatable Bonds 2Methylene bridge provides rotational freedom

Strategic Applications in Drug Design

The "Polar Head" Strategy in GPCR Ligands

The piperidin-2-one ring acts as a neutral, polar head group capable of accepting hydrogen bonds in hydrophobic pockets.[1] The methylene spacer allows the lactam to orient itself into "deep pocket" residues (e.g., Asp/Glu side chains) while the aniline tail remains solvent-exposed for further functionalization. This scaffold is particularly relevant for:

  • Sigma-1 (

    
    ) Receptor Ligands:  The benzyl-piperidine motif is a privileged scaffold for neuroactive agents.[1]
    
  • Acetylcholinesterase (AChE) Inhibitors: N-benzyl piperidine derivatives are classic AChE pharmacophores (analogous to Donepezil).[1][2] The lactam modification reduces basicity, potentially lowering off-target hERG liability compared to the cyclic tertiary amine.

PROTAC Linker Chemistry

The primary aniline offers a distinct handle for "exit vector" chemistry.[1] In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid-yet-flexible connector.[1] The lactam can bind E3 ligase ligands (e.g., Cereblon binders), while the aniline is coupled to the linker chain.

Experimental Protocols

Note: All reactions must be performed in a fume hood.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Synthesis of the Scaffold (If not purchased)

Rationale: Commercial supplies can be expensive or impure.[1] This robust 2-step protocol ensures multi-gram scale availability.[1]

Step 1: N-Alkylation of


-Valerolactam 
  • Reagents:

    
    -Valerolactam (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), DMF (anhydrous).
    
  • Procedure:

    • Cool DMF solution of Valerolactam to 0°C under

      
      .
      
    • Add NaH portion-wise. Stir 30 min (gas evolution).

    • Add 4-Nitrobenzyl bromide dropwise.[1]

    • Warm to RT and stir 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc (3x).[1]

    • Purification: Recrystallize from EtOH or flash column (Hex/EtOAc). Product: 1-(4-nitrobenzyl)piperidin-2-one.[1]

Step 2: Reduction to Aniline

  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).[1]

  • Procedure:

    • Reflux mixture for 2 hours.

    • Workup (Critical): Filter hot through Celite to remove iron oxide sludge.

    • Concentrate filtrate.[1] Neutralize with saturated

      
      .
      
    • Extract with DCM.[1] Dry over

      
      .[1]
      
    • Yield: Typically >85%.[1][2][3][4]

Protocol B: Divergent Functionalization (The "Library" Approach)

Rationale: The aniline nitrogen is the sole nucleophile.[1] The lactam is unreactive under these conditions.[1]

Option 1: Amide Coupling (High-Throughput Compatible) [1]

  • Reaction: this compound + Carboxylic Acid (

    
    ).[1]
    
  • Conditions: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.

  • Causality: HATU is chosen over EDC/NHS for faster kinetics with electron-rich anilines, preventing side reactions.[1]

Option 2: Urea Formation (Supramolecular Binding) [1]

  • Reaction: this compound + Isocyanate (

    
    ).[1]
    
  • Conditions: DCM,

    
    .
    
  • Self-Validating Check: The product will likely precipitate from DCM.[1] If not, add Hexane to induce precipitation.[1] This allows filtration-based purification (no column needed).[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility of the scaffold.

G Start d-Valerolactam (Piperidin-2-one) Inter Intermediate: 1-(4-Nitrobenzyl) piperidin-2-one Start->Inter NaH, DMF 4-Nitrobenzyl bromide Target TARGET SCAFFOLD: 1-(4-Aminobenzyl) piperidin-2-one Inter->Target Fe, NH4Cl EtOH/H2O, Reflux Prod1 Amide Library (GPCR Ligands) Target->Prod1 R-COOH, HATU Prod2 Urea Derivatives (Enzyme Inhibitors) Target->Prod2 R-NCO, DCM Prod3 Reductive Amination (Secondary Amines) Target->Prod3 R-CHO, NaBH(OAc)3

Figure 1: Synthetic pathway from commodity chemicals to the target building block and subsequent divergent library synthesis.[1]

Analytical Validation (Self-Check)

When synthesizing or purchasing this material, verify identity using these diagnostic NMR signals. Deviations indicate impurities (e.g., residual nitro precursor or ring-opened amino acid).[1]

NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Value
1H NMR 4.45 - 4.55Singlet (2H)Benzyl

Key Identifier: Shifts significantly if lactam hydrolyzes.[1]
1H NMR 3.10 - 3.20Triplet (2H)Lactam

-

Adjacent to Nitrogen.[1]
1H NMR 2.35 - 2.45Triplet (2H)Lactam

-

Adjacent to Carbonyl.[1]
1H NMR 3.50 - 4.00Broad Singlet

Disappears with

shake.[1]
13C NMR ~170.0Singlet

Confirms Lactam ring integrity.[1]

Troubleshooting Tip: If the Benzyl


 signal appears as a doublet or complex multiplet, check for restricted rotation due to bulky substitutions on the aniline or aggregation in the NMR solvent.[1]

References

  • Vice, S., et al. (2001).[1][5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492.[1] (Provides background on benzyl-piperidine scaffold stability). Retrieved from [Link][1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[1][4][6] "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.[1] (Contextualizes the piperidin-2-one pharmacophore in Alzheimer's and cancer therapy). Retrieved from [Link]

  • Goel, K. K., et al. (2008).[1][7] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). (Demonstrates the biological relevance of piperidinone-based libraries). Retrieved from [Link]

Sources

using 1-(4-Aminobenzyl)piperidin-2-one in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(4-Aminobenzyl)piperidin-2-one in Peptidomimetic Synthesis and Drug Design

Executive Summary & Molecular Rationale

In modern drug discovery, the transition from native peptides to metabolically stable, orally bioavailable therapeutics relies heavily on conformational restriction. This compound (CAS 21172-66-7) has emerged as a highly versatile, privileged scaffold for peptidomimetic synthesis[1].

As a Senior Application Scientist, I approach this scaffold not merely as a chemical building block, but as a precise biophysical tool. The piperidin-2-one (


-lactam) core acts as a rigid dipeptide isostere. By locking the backbone dihedral angles (

,

), it mimics a cis or trans peptide bond state, effectively inducing

-turn motifs while completely eliminating the susceptibility to proteolytic cleavage inherent to linear amides[2].

Furthermore, the 1-(4-aminobenzyl) substitution provides a dual-purpose handle. Spatially, the benzyl linker projects the aromatic ring into hydrophobic binding pockets—mimicking the side chains of Phenylalanine or Tyrosine [3]. Chemically, the para-amine serves as an aniline-like functional group, allowing for orthogonal chain elongation via amide coupling, reductive amination, or urea formation without interfering with the lactam core [4].

Mechanistic Pathways & Workflow Visualization

To effectively utilize this scaffold, researchers must integrate synthetic functionalization with targeted biological screening. The workflow below illustrates the progression from the raw scaffold to a fully functionalized peptidomimetic, followed by the biological mechanism of action (e.g., disrupting viral capsid assembly or inhibiting proteases).

SynthesisWorkflow Step1 This compound (Starting Scaffold) Step2 Enolate Formation (LiHMDS, -78°C) Step1->Step2 Step3 C3-Alkylation (Electrophile Addition) Step2->Step3 QC1 In-Process QC: LC-MS & TLC Step3->QC1 Step4 Amide Coupling at Aniline (HATU, DIPEA, R-COOH) Final Purified Peptidomimetic (Preparative HPLC) Step4->Final QC1->Step4

Workflow for the functionalization of this compound in peptidomimetic synthesis.

Mechanism Target Viral Capsid / Protease (Biological Target) Native Native Peptide Ligand (Flexible, Protease-Sensitive) Target->Native Endogenous Mimetic Piperidin-2-one Peptidomimetic (Rigid, Protease-Resistant) Target->Mimetic Synthetic Binding Target Pocket Occupation Native->Binding Mimetic->Binding High Affinity Disruption Disruption of Protein-Protein Interactions (PPIs) Binding->Disruption Outcome Therapeutic Efficacy (e.g., Viral Inhibition) Disruption->Outcome

Mechanism of action for piperidin-2-one peptidomimetics disrupting protein-protein interactions.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and quality control (QC) checkpoints to ensure a self-validating synthetic system.

Protocol 1: Amide Chain Elongation at the 4-Aminobenzyl Handle

Causality & Rationale: The primary amine on the 1-(4-aminobenzyl) group is an aniline derivative. Because the nitrogen's lone pair is delocalized into the aromatic ring, it is significantly less nucleophilic than a standard aliphatic amine. Consequently, standard coupling reagents (like EDC/NHS) often result in incomplete reactions. To overcome this thermodynamic barrier, we utilize HATU , a highly reactive uronium-based coupling reagent, combined with DIPEA as a non-nucleophilic base, and apply gentle heating.

Step-by-Step Methodology:

  • Activation: In an oven-dried 25 mL round-bottom flask under an inert Argon atmosphere, dissolve the desired carboxylic acid building block (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Coupling Reagent: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically turn pale yellow, indicating the formation of the active O-At ester. Stir for 10 minutes.

  • Scaffold Addition: Add this compound (1.0 eq, 1.0 mmol) [4] dissolved in 2.0 mL of anhydrous DMF.

  • Reaction & Causality Check: Heat the reaction to 50°C. Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reduced nucleophilicity of the aniline means the reaction may take 6–12 hours. Look for the disappearance of the scaffold mass (

    
    ) and the appearance of the product mass.
    
  • Workup: Once complete, quench with saturated aqueous

    
     (10 mL) and extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF.
  • Purification: Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH, 95:5).
    
Protocol 2: -Alkylation of the Piperidin-2-one Core (C3 Position)

Causality & Rationale: To mimic specific amino acid side chains (e.g., introducing an isopropyl group to mimic Valine), the C3 position of the lactam must be alkylated. The protons at C3 are only weakly acidic (


). Using a standard base (like NaOH) will fail and potentially hydrolyze the lactam. We must use a strong, sterically hindered, non-nucleophilic base like LiHMDS  at cryogenic temperatures (

) to form the kinetic enolate without attacking the carbonyl carbon [2].

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under Argon. Note: If the aniline amine is unprotected, it must be Boc-protected prior to this step to prevent N-alkylation.

  • Enolate Formation: Cool the flask to

    
     using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.1 eq, 1.1 mmol) over 10 minutes. Stir at 
    
    
    
    for 1 hour.
  • Electrophile Addition: Add the desired alkyl halide (e.g., isopropyl iodide, 1.5 eq, 1.5 mmol) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Step: Quench a 50

    
    L aliquot in MeOH and analyze via LC-MS. The presence of the mono-alkylated mass confirms successful enolate trapping. If di-alkylation is observed, the temperature was not maintained strictly at 
    
    
    
    during enolate formation.
  • Isolation: Quench the bulk reaction with saturated aqueous

    
     (10 mL), extract with EtOAc, dry, and purify via flash chromatography.
    

Quantitative Data Summarization

The structural rigidification provided by the piperidin-2-one scaffold dramatically alters the physicochemical and pharmacokinetic properties of the resulting peptidomimetic compared to a native linear peptide.

Property / MetricNative Linear Peptide (e.g., CPSF6 fragment)Piperidin-2-one PeptidomimeticCausality / Structural Reason
Metabolic Half-Life (

in HLM)

minutes

minutes
Lactam ring is highly resistant to amidases and proteases [1].
Conformational Flexibility High (Random coil in solution)Low (Restricted

,

angles)
The 6-membered ring locks the backbone into a stable trajectory [2].
Hydrogen Bond Donors (HBD) High (NH per residue)Reduced by 1The lactam nitrogen is fully substituted (tertiary amide-like), improving lipophilicity.
Cellular Permeability (

)
Poor (

cm/s)
Moderate/High (

cm/s)
Reduction in HBDs and masking of peptide backbone polarity [3].
Binding Entropy (

)
High entropic penalty upon bindingLow entropic penaltyPre-organization of the scaffold into the bioactive conformation.

References

  • Jiang, X., Zhang, X., Sun, L., Xu, S., Huang, T., Zhao, F., Ding, D., Liu, C., Tao, Y., Kang, D., et al. (2023). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. RSC Medicinal Chemistry, 14, 1272-1295. URL:[Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. URL:[Link]

  • Xu, S., Sun, L., Zalloum, W. A., Zhang, X., Huang, T., Ding, D., Tao, Y., Zhao, F., Gao, S., Kang, D., et al. (2023). Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. Journal of Medicinal Chemistry, 66(23), 16303–16329. URL:[Link]

Application Note: Derivatization Strategies for the Primary Amino Group in 1-(4-Aminobenzyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminobenzyl)piperidin-2-one (CAS: 21172-66-7) is a highly versatile building block in medicinal chemistry and drug discovery[1]. The molecule features a stable delta-lactam (piperidin-2-one) core and a reactive primary aromatic amine (aniline)[1]. In pharmaceutical development, unsubstituted anilines are frequently associated with metabolic instability, rapid excretion, and potential off-target toxicity[2]. Consequently, the derivatization of this amino group is a fundamental strategy to fine-tune pharmacological properties, enhance receptor selectivity, and improve the overall safety profile of lead compounds[2].

This application note details two highly robust, self-validating protocols for the derivatization of the aniline moiety: Amidation (via acyl chlorides) and Reductive Amination (via aldehydes).

Mechanistic Rationale & Chemical Reactivity

The primary amine in this compound is attached directly to an aromatic ring. Because the nitrogen's lone pair is delocalized into the pi-system of the benzene ring, this aniline derivative exhibits significantly lower nucleophilicity compared to standard aliphatic amines.

  • For Amidation: Standard peptide coupling reagents (e.g., EDC, HATU) with carboxylic acids often yield sluggish kinetics with anilines. Utilizing highly electrophilic acyl chlorides (Schotten-Baumann-type conditions) overcomes this low nucleophilicity, driving the reaction to completion[3],[4].

  • For Amination: The condensation of an aniline with an aldehyde forms an imine intermediate. To prevent the premature reduction of the unreacted aldehyde, a mild, highly selective reducing agent—Sodium Triacetoxyborohydride (STAB) —is required[5],[6].

Derivatization Workflows

Workflow cluster_Amidation Pathway A: Amidation cluster_Reductive Pathway B: Reductive Amination Start This compound (Aniline Derivative) Acyl Acyl Chloride + TEA/DIPEA DCM, 0°C to RT Start->Acyl Nucleophilic Attack Aldehyde Aldehyde + NaBH(OAc)3 DCE, RT Start->Aldehyde Imine Formation Amide Amide Derivative (Stable, Lipophilic) Acyl->Amide HCl Elimination SecAmine Secondary Amine Derivative (Basic, H-Bond Donor) Aldehyde->SecAmine Hydride Reduction

Workflow for the derivatization of this compound via amidation and amination.

Protocol A: Amidation via Acyl Chlorides

Causality & Experimental Design

Acyl chlorides are highly reactive electrophiles. The reaction between an acyl chloride and an aniline is highly exothermic; thus, controlled dropwise addition at 0 °C is mandatory to prevent degradation and the formation of dark, tarry byproducts[3]. A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), must be added to scavenge the generated hydrochloric acid (HCl)[4]. Without this base, the HCl would protonate the unreacted this compound, rendering it completely non-nucleophilic and prematurely halting the reaction[3]. Dichloromethane (DCM) is utilized as the solvent due to its aprotic nature and excellent solubilizing properties for both the starting materials and the resulting amide.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 10 mL per gram of amine)[3].

  • Base Addition: Add 1.5 equivalents of TEA or DIPEA to the stirring solution[3].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[3].

  • Electrophile Addition: Dissolve 1.1 equivalents of the desired acyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes[3]. Note: A white precipitate of triethylammonium chloride will begin to form, indicating reaction progression[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours[3].

  • Self-Validation (In-Process Control): At the 2-hour mark, analyze an aliquot via TLC (Thin-Layer Chromatography) or LC-MS. The complete disappearance of the UV-active starting material (254 nm) and the emergence of a less polar product spot confirms successful amidation[3].

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous NaHCO₃[3]. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), wash the combined organic layers with 1M HCl (to remove excess base/unreacted amine), followed by brine[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Causality & Experimental Design

Reductive amination involves the condensation of the aniline with an aldehyde to form an imine, followed by in situ reduction to a secondary amine. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation[5]. Unlike Sodium borohydride (NaBH₄), which is a strong reducing agent that can prematurely reduce the aldehyde to an alcohol, STAB is exceptionally mild[6]. The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron atom, making STAB highly selective for the protonated iminium intermediate over the starting carbonyl compound[5]. 1,2-Dichloroethane (DCE) is the preferred solvent because it provides optimal solubility for STAB and accelerates the reaction kinetics[5].

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, dissolve 1.0 equivalent of this compound and 1.05 equivalents of the target aldehyde in anhydrous DCE (0.2 M concentration)[5].

  • Catalysis (Optional but Recommended): Add 1.0 equivalent of glacial acetic acid. This mildly acidic environment facilitates the protonation of the imine to the highly electrophilic iminium ion, which is crucial for anilines[5].

  • Reduction: Add 1.4 to 1.5 equivalents of solid Sodium Triacetoxyborohydride (STAB) portion-wise to the stirring solution at room temperature[5].

  • Propagation: Stir the suspension at room temperature under a nitrogen atmosphere for 4 to 24 hours[5].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The mass spectrum should show the depletion of the starting mass (m/z 204.27) and the appearance of the secondary amine product mass. If unreacted aldehyde persists but the amine is consumed, the reaction is complete.

  • Quenching & Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to break up boron complexes. Extract with DCM or Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two derivatization strategies for this compound:

ParameterProtocol A: AmidationProtocol B: Reductive Amination
Target Functional Group Amide (Neutral, Lipophilic)Secondary Amine (Basic, H-Bond Donor)
Electrophile Acyl ChlorideAldehyde
Reducing Agent N/ASodium Triacetoxyborohydride (STAB)
Optimal Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)
Temperature Profile 0 °C → Room TemperatureRoom Temperature
Typical Reaction Time 2 – 16 hours4 – 24 hours
Primary Byproducts Triethylammonium chlorideTrace alcohol (from aldehyde over-reduction)
Typical Yield 70% – 95%65% – 90%

References

  • Cresset Group. "Aniline replacement in drug-like compounds." Available at:[Link]

  • Fisher Scientific. "Amide Synthesis." Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, ACS Publications, 1996. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

Sources

Application Notes and Protocols for 1-(4-Aminobenzyl)piperidin-2-one in Heterocyclic Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(4-Aminobenzyl)piperidin-2-one

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active natural products. Its three-dimensional structure and favorable pharmacokinetic properties make it an attractive core for drug design. Within this class, This compound emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists.

This molecule strategically combines three key structural features:

  • A piperidin-2-one (δ-valerolactam) ring : A cyclic amide that provides conformational rigidity and hydrogen bonding capabilities.

  • A flexible benzyl linker : This spacer allows for appropriate positioning of appended functionalities to interact with biological targets.

  • A primary aromatic amine (aniline) moiety : A highly reactive and versatile chemical handle that serves as a prime site for a multitude of chemical transformations.[1][2]

These features make this compound an ideal starting material for generating diverse libraries of complex heterocyclic compounds, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides a detailed overview of its synthesis, characterization, and key applications, complete with actionable protocols for laboratory use.

Synthesis and Characterization

The most direct synthetic route to this compound involves a two-step sequence starting from commercially available piperidin-2-one and 4-nitrobenzyl chloride, as outlined below. This process involves N-alkylation followed by the reduction of the nitro group.

Synthesis_Workflow A Piperidin-2-one reagent1 + 4-Nitrobenzyl chloride NaH, DMF A->reagent1 B 1-(4-Nitrobenzyl)piperidin-2-one reagent2 Reduction (e.g., H₂, Pd/C or SnCl₂) B->reagent2 C This compound reagent1->B reagent2->C

Caption: General workflow for synthesizing this compound.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(4-Nitrobenzyl)piperidin-2-one

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.

  • Substrate Addition: Dissolve piperidin-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing for the formation of the sodium salt.

  • Alkylation: Add a solution of 4-nitrobenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(4-nitrobenzyl)piperidin-2-one as a solid.

Step B: Reduction to this compound

  • Setup: In a round-bottom flask, dissolve the 1-(4-nitrobenzyl)piperidin-2-one (1.0 equivalent) from Step A in ethanol or methanol.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (70-80 °C) for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water and basify the solution to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or flash chromatography to afford pure this compound.

Table 1: Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 21172-66-7[3]
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [3]
Appearance Off-white to light yellow solid
¹H NMR (CDCl₃, 400 MHz) Representative shifts (δ, ppm): ~7.05 (d, 2H, Ar-H), ~6.65 (d, 2H, Ar-H), ~4.50 (s, 2H, Ar-CH₂-N), ~3.60 (br s, 2H, NH₂), ~3.25 (t, 2H, N-CH₂), ~2.40 (t, 2H, CO-CH₂), ~1.80 (m, 4H, piperidine CH₂)
¹³C NMR (CDCl₃, 101 MHz) Representative shifts (δ, ppm): ~170.5, ~145.0, ~129.5, ~128.0, ~115.5, ~51.0, ~50.0, ~32.0, ~23.5, ~21.5
Mass Spec (ESI+) m/z: 205.13 [M+H]⁺

Application Notes: A Gateway to Heterocyclic Diversity

The primary aromatic amine of this compound is the key to its synthetic utility. It serves as a potent nucleophile and a versatile precursor for a wide range of C-N and C=N bond-forming reactions.[1][4]

Reaction_Pathways cluster_reactions Key Synthetic Transformations start 1-(4-Aminobenzyl) piperidin-2-one r1 Amide Coupling (R-COOH, EDC/HOBt) start->r1 r2 Urea/Thiourea Formation (R-NCO or R-NCS) start->r2 r3 Reductive Amination (R-CHO, NaBH(OAc)₃) start->r3 r4 Cyclocondensation (e.g., Anthranilic Acid) start->r4 p1 Amide Derivatives r1->p1 p2 Urea/Thiourea Derivatives r2->p2 p3 Secondary Amine Derivatives r3->p3 p4 Fused Heterocycles (e.g., Pyridoquinazolinones) r4->p4

Caption: Versatile reaction pathways starting from the primary amine moiety.

Application 1: Synthesis of Fused Heterocycles - Pyrido[2,1-b]quinazolinones

A powerful application is the construction of complex, fused heterocyclic systems. The reaction with anthranilic acid derivatives, typically mediated by thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), yields pyrido[2,1-b]quinazolinone scaffolds.[5][6] These structures are of significant pharmacological interest.

Causality: The reaction proceeds via an initial acylation of the lactam by the activated anthranilic acid, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. Thionyl chloride serves as both the solvent and the activating agent for the carboxylic acid.[7]

Protocol 2: Synthesis of Pyrido[2,1-b]quinazolinone Derivatives
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (as the source of the lactam moiety after initial reaction steps, 1.0 equiv) and anthranilic acid (1.0 equiv).

  • Reagent Addition: Carefully add excess thionyl chloride (SOCl₂) to the flask in a fume hood. The SOCl₂ acts as both solvent and cyclizing agent.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring for 4-8 hours. Monitor the reaction's completion via TLC.

  • Quenching: After completion, cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully pour the cold mixture onto crushed ice with stirring. Caution: This step is highly exothermic and releases HCl gas.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[2,1-b]quinazolinone product.

Application 2: Library Generation via Amide Bond Formation

The most fundamental transformation is the acylation of the primary amine to form amides. This reaction is central to medicinal chemistry for creating libraries of compounds with modulated properties.[8] Coupling with a diverse set of carboxylic acids allows for fine-tuning of lipophilicity, solubility, and target engagement through varied R-groups.

Causality: Standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form a stable amide bond.[9][10] This method is efficient even for less reactive (electron-deficient) aromatic amines.[9]

Protocol 3: General Procedure for Amide Coupling
  • Setup: Dissolve the carboxylic acid (1.1 equivalents) in an aprotic solvent like DMF or Dichloromethane (DCM).

  • Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Application 3: Accessing Tetrahydroisoquinolines via Pictet-Spengler Reaction

While the classic Pictet-Spengler reaction involves a β-arylethylamine, the core principle of cyclizing an amine onto an aromatic ring via an iminium ion intermediate can be adapted.[11][12] The aminobenzyl moiety can be considered a variant where the aromatic ring is already part of the amine-containing side chain. Reaction with an aldehyde or ketone under acidic conditions can facilitate an intramolecular electrophilic aromatic substitution to form novel tetrahydroisoquinoline-fused systems.

Causality: The reaction is driven by the formation of a reactive iminium ion from the condensation of the primary amine and an aldehyde.[11] The electron-rich nature of the aniline ring then allows for an intramolecular electrophilic attack, leading to cyclization and the formation of a new carbon-carbon bond. This powerful reaction builds molecular complexity in a single step.[13][14]

Summary of Applications and Conditions

ApplicationKey ReagentsTypical ConditionsProduct Class
Fused Heterocycle Synthesis Anthranilic Acid, SOCl₂Reflux, 4-8 hPyrido[2,1-b]quinazolinones
Amide Library Synthesis R-COOH, EDC, HOBt, DIPEARoom Temp, 12-24 hN-Acyl Derivatives
Urea/Thiourea Synthesis R-NCO or R-NCS, Et₃NRoom Temp, 2-6 hUrea/Thiourea Derivatives
Reductive Amination R-CHO, NaBH(OAc)₃, AcOHRoom Temp, 6-18 hN-Alkyl Derivatives
Pictet-Spengler Cyclization R-CHO, TFA or HClReflux, 8-16 hFused Tetrahydroisoquinolines

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and versatile entry point into a wide range of complex heterocyclic structures. Its straightforward synthesis and the predictable reactivity of its primary amine group make it an essential tool for researchers in drug discovery and organic synthesis. The protocols and applications detailed herein offer a robust framework for leveraging this powerful building block to accelerate the development of novel chemical entities with therapeutic potential.

References

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from Fiveable. [Link]

  • Khodja, I. A., et al. (2010). Quinazolines: VI. Reaction of anthranilic acid and its substituted derivatives with lactams. Journal of Heterocyclic Chemistry, 47(3), 553-556.
  • Hughes, D. L. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(20), 7041-7048.
  • Praveen, C., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 2185-2189.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from MSU Chemistry. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia. [Link]

  • Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(3), 820-825.
  • Gaki, A., et al. (2021). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Molecules, 26(11), 3225.
  • Asadipour, A., et al. (2013). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Iranian Journal of Pharmaceutical Research, 12(3), 417–426.
  • McMurry, J. (2018). Amines and Heterocycles. Cengage Learning.
  • LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from LibreTexts. [Link]

  • Sheat, A. M., & Jameel, R. K. (2019). Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine. Iraqi Journal of Science, 28(2), 135-145.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • D'Agostino, M., et al. (2020).
  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Retrieved from JoVE. [Link]

  • Al-Harrasi, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(16), 2955.

Sources

Application Note: Preparation of Amide Derivatives from 1-(4-Aminobenzyl)piperidin-2-one

[1]

Introduction & Strategic Analysis

The scaffold 1-(4-Aminobenzyl)piperidin-2-one represents a critical building block in medicinal chemistry, sharing structural homology with Factor Xa inhibitors (e.g., Apixaban intermediates) and various GPCR ligands.[1][2] The molecule features a


-valerolactampara-aniline2
Chemical Assessment[1][3][4][5]
  • Nucleophile: The primary amine is aromatic (aniline-type).[1] Its nucleophilicity is significantly lower than aliphatic amines (pKa ~4–5 vs. ~10) due to resonance delocalization with the phenyl ring.[2]

  • Electrophile Compatibility: The lactam ring is generally stable under standard acylation conditions but can undergo ring-opening hydrolysis under strongly acidic/basic aqueous conditions at elevated temperatures.[2]

  • Solubility: The scaffold has moderate polarity.[2] While soluble in chlorinated solvents (DCM, Chloroform), highly functionalized derivatives may require polar aprotic solvents (DMF, DMSO).[2]

Synthetic Strategy

To generate a library of amide derivatives, we employ two primary workflows based on the acylating agent's availability:

  • Method A (Acid Chlorides): High-throughput, high-yield pathway for commercially available acid chlorides.[1][2]

  • Method B (Carboxylic Acid Activation): Diversity-oriented pathway using HATU/DIPEA for coupling complex or sensitive carboxylic acids.[1][2]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal synthetic route.

AmideSynthesisStartTarget: Amide DerivativeCheckReagentAcyl Source Type?Start->CheckReagentAcidClAcid Chloride (R-COCl)CheckReagent->AcidClAvailableCarbAcidCarboxylic Acid (R-COOH)CheckReagent->CarbAcidAvailableMethodAMethod A: Base-Mediated Acylation(DCM/TEA)AcidCl->MethodAMethodBMethod B: In-situ Activation(DMF/HATU/DIPEA)CarbAcid->MethodBWorkupWorkup: Acid/Base WashMethodA->WorkupMethodB->WorkupValidationValidation: 1H NMR / LCMSWorkup->Validation

Figure 1: Decision tree for selecting the appropriate acylation protocol based on reagent availability.

Experimental Protocols

Method A: Acylation using Acid Chlorides

Best for: Standard library generation, high reactivity, simple workup.[2]

Reagents & Equipment[3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

  • Atmosphere: Nitrogen or Argon (recommended to prevent aniline oxidation).[1][2]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, ~204 mg) in anhydrous DCM (5–10 mL).

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the solution to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 5 minutes. Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (typical eluent: 5% MeOH in DCM) or LC-MS.[1] The starting aniline peak (M+H 205) should disappear, replaced by the product mass.[2]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Workup:

    • Transfer to a separatory funnel.[2]

    • Extract with DCM (3 x 10 mL).[1][2]

    • Wash combined organics with 1M HCl (10 mL) to remove unreacted aniline (if product is not acid-sensitive) and excess TEA.[1]

    • Wash with Brine (10 mL).[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

Method B: Coupling using Carboxylic Acids (HATU Method)

Best for: Chiral acids, expensive intermediates, or when acid chlorides are unstable.[2] HATU is preferred over EDC/HOBt for anilines due to faster kinetics.[2]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.[2]

Step-by-Step Protocol
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir at RT for 15 minutes to form the activated ester (O-At active ester).

    • Visual Cue: The solution often turns yellow/orange upon HATU activation.[2]

  • Addition: Add This compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours. Anilines are sluggish nucleophiles; heating to 40–50°C may be required for sterically hindered acids.[2]

  • Workup (Aqueous):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL). Note: DMF is difficult to remove; copious dilution is necessary.[1]

    • Wash with saturated LiCl solution (2 x 15 mL) or water (3 x 15 mL) to remove DMF.[1][2]

    • Wash with saturated NaHCO₃ and Brine.[2][7]

    • Dry over Na₂SO₄ and concentrate.[2][7]

Analytical Validation & Data Interpretation

Successful synthesis is confirmed by specific shifts in the ¹H NMR spectrum and mass spectrometry.[2]

Quantitative Data Summary
ParameterMethod A (Acid Chloride)Method B (HATU)
Typical Yield 85% – 95%70% – 90%
Reaction Time 2 – 4 Hours12 – 18 Hours
Atom Economy High (HCl byproduct)Lower (Urea/HATU byproducts)
Purification Often not required (Recryst.)[1]Column Chromatography often needed
Key Spectroscopic Markers (¹H NMR in DMSO-d₆)[1][4]
  • Amide NH: Look for a new singlet appearing downfield, typically between δ 9.5 – 10.5 ppm .[2] This confirms acylation of the aniline.[2]

  • Lactam CH₂: The methylene protons adjacent to the lactam nitrogen (ring) and the benzylic methylene (linker) usually appear as multiplets/singlets in the δ 3.0 – 4.5 ppm range.[2]

  • Aromatic Region: The para-substitution pattern of the benzyl ring (AA'BB' system) will shift slightly upon acylation.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Low nucleophilicity of aniline.[1][2]Switch from EDC to HATU or PyBOP.[2] Heat to 50°C. Use Pyridine as solvent for acid chlorides.[2]
Bis-acylation Excess acid chloride used.[1][2]Strictly control stoichiometry (1.05 equiv). Add reagent slowly at 0°C.
Hydrolysis Wet solvents or high humidity.[1][2]Use flame-dried glassware and anhydrous solvents (check water content).[1]
DMF Trapping Inefficient workup in Method B.Use 5% LiCl washes during extraction to partition DMF into the aqueous phase.[2]

References

  • General Amide Coupling: Montalbetti, C. A. G. N., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1]

  • Apixaban Intermediate Synthesis (Analogous Chemistry)

    • Arkat USA: An alternative synthetic strategy to construct apixaban analogues.[2] Link

    • European Patent EP3212620: Process for the preparation of Apixaban and intermediates thereof.[2] Link

  • Aniline Acylation Protocols: BenchChem Application Notes for Amide Bond Formation. Link

  • Chemical Data: PubChem Compound Summary for this compound (CAS 21172-66-7). Link

Application Notes and Protocols: Catalytic Hydrogenation Methods for Benzyl Piperidinone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Piperidine Scaffold and the Strategic Importance of N-Debenzylation

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics targeting a wide range of diseases, including analgesics, antipsychotics, and antiviral agents.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions. In the synthesis of these complex molecules, protecting group strategies are paramount. The N-benzyl group is frequently employed to protect the piperidine nitrogen due to its general stability under various reaction conditions.

The subsequent removal, or debenzylation, of this group is a crucial step to either install further functionality or to reveal the final active pharmaceutical ingredient (API). Catalytic hydrogenation stands out as the most robust and industrially scalable method for this transformation.[2][3] It offers high efficiency, clean conversion, and atom economy, making it a preferred method in both academic and industrial settings.[4]

This guide provides an in-depth exploration of catalytic hydrogenation methods for the debenzylation of N-benzyl piperidinone precursors. We will delve into the mechanistic underpinnings of different catalytic systems, provide detailed, field-proven protocols, and address common challenges encountered in the laboratory.

The Precursor: Synthesis of N-Benzyl-4-Piperidone

A common starting point for many piperidine-based drug syntheses is N-benzyl-4-piperidone. Its synthesis is well-established and can be achieved through several routes. One common method involves a Michael addition of benzylamine to two equivalents of an acrylate ester, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1] This precursor is a versatile intermediate, as the carbonyl group at the 4-position and the N-benzyl group offer orthogonal sites for chemical modification.[1][5]

Mechanism of Catalytic Hydrogenation for N-Debenzylation

Catalytic hydrogenation for N-debenzylation is a form of hydrogenolysis, where a chemical bond is cleaved by the addition of hydrogen. The process occurs on the surface of a solid catalyst, typically a noble metal dispersed on a high-surface-area support.

Catalytic_Hydrogenation_Mechanism cluster_catalyst Catalyst Surface H2 H₂ (gas) Catalyst Metal Catalyst (e.g., Pd, Pt) H2->Catalyst Adsorption & Dissociation Adsorbed_H 2H (adsorbed) Catalyst->Adsorbed_H Intermediate Hydrogenolysis Intermediate Adsorbed_H->Intermediate Substrate N-Benzyl Piperidinone (in solution) Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption Adsorbed_Substrate->Intermediate Hydrogenolysis (C-N bond cleavage) Product Piperidinone Intermediate->Product Desorption Byproduct Toluene Intermediate->Byproduct Desorption

Figure 1: General workflow for the catalytic hydrogenation of N-benzyl piperidinone.

The generally accepted mechanism involves the following key steps:[6]

  • Adsorption: Both hydrogen gas and the N-benzyl piperidinone substrate adsorb onto the surface of the metal catalyst.

  • Activation: The H-H bond in molecular hydrogen is cleaved, and the resulting hydrogen atoms are activated on the catalyst surface.

  • Hydrogenolysis: The activated hydrogen atoms attack the benzylic C-N bond of the adsorbed substrate, leading to its cleavage.

  • Desorption: The final products, the debenzylated piperidinone and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and hydrogen source can significantly influence the efficiency and selectivity of this process.

Catalytic Systems: A Comparative Overview

The selection of the appropriate catalyst is critical for a successful debenzylation. Several catalytic systems are commonly employed, each with its own set of advantages and disadvantages.

Catalyst SystemKey AdvantagesCommon DisadvantagesTypical Loading (w/w)
10% Palladium on Carbon (Pd/C) Cost-effective, widely available, generally efficient.[7]Can be pyrophoric, may require acidic additives for some substrates.[8][9]5-10 mol%
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) Highly active, less prone to over-reduction, effective for stubborn substrates.[7]More expensive than Pd/C.10-20 mol%
Raney® Nickel Inexpensive, highly active for various reductions.[10][11]Pyrophoric, can be less selective, may require higher pressures and temperatures.[10]10-50 wt%
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Effective for pyridine ring hydrogenation, often used under acidic conditions.Can be less selective for debenzylation vs. ring reduction.5-10 mol%
Rhodium on Carbon (Rh/C) Highly active for aromatic ring hydrogenation.[12]Can lead to over-reduction of the piperidinone ring if not carefully controlled.1-5 mol%

Hydrogenation Techniques: Gaseous Hydrogen vs. Catalytic Transfer Hydrogenation

Two primary techniques are used to introduce hydrogen into the reaction system: direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH).

Direct Hydrogenation with H₂ Gas

This is the classical approach, involving the use of a pressurized atmosphere of hydrogen gas.[13][14]

  • Advantages: High driving force for the reaction, scalable for industrial production.

  • Disadvantages: Requires specialized high-pressure equipment, handling of flammable hydrogen gas necessitates stringent safety protocols.[8][14]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and more convenient alternative by using a hydrogen donor molecule in the presence of a catalyst.[15]

  • Advantages: Avoids the need for high-pressure hydrogen gas, can often be performed with standard laboratory glassware.[7]

  • Disadvantages: May require stoichiometric amounts of the hydrogen donor, potentially leading to more downstream purification challenges.

Common hydrogen donors for CTH include:

  • Ammonium formate (HCOONH₄)[16][17]

  • Formic acid (HCOOH)[15]

  • 2-Propanol[18]

  • Cyclohexene[19]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and available equipment.

Protocol 1: General Procedure for N-Debenzylation using Pd/C and Hydrogen Gas

This protocol is a standard method for the removal of an N-benzyl group using palladium on carbon and a hydrogen atmosphere.

Materials:

  • N-benzyl piperidinone precursor

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenation vessel (e.g., Parr shaker or a three-necked flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, add the N-benzyl piperidinone precursor (1.0 eq).

  • Under a counter-flow of inert gas, carefully add the solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry.[8][9] It is best to handle it as a slurry in the reaction solvent.

  • Seal the reaction vessel and purge the system by evacuating and backfilling with inert gas three times.

  • Evacuate the vessel one final time and backfill with hydrogen gas. For a laboratory scale reaction, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging substrates, a pressurized reactor is necessary.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite® pad to dry completely in the air, as it can ignite.[9] Quench the filter cake with water immediately after filtration.[20]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude debenzylated piperidinone. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 2: N-Debenzylation using Pearlman's Catalyst and Acetic Acid

This method is particularly useful for substrates that are resistant to debenzylation under standard Pd/C conditions. The addition of acid can protonate the amine, which can facilitate the hydrogenolysis.[3][7]

Materials:

  • N-benzyl piperidinone precursor

  • 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)

  • Ethanol

  • Glacial Acetic Acid

  • Hydrogenation vessel

  • Inert gas

  • Celite®

Procedure:

  • To a solution of the N-benzyl piperidine intermediate (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).[7]

  • Carefully add 20% Pd(OH)₂ on carbon (150 mg).[7]

  • The reaction mixture is stirred at 60 °C under an atmosphere of hydrogen (e.g., using a balloon) for 14 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[7]

  • Wash the Celite® pad with ethanol (2 x 30 mL).[7]

  • Combine the filtrates and concentrate in vacuo.[7]

  • Purify the residue by silica gel column chromatography to afford the desired debenzylated product.[7]

Protocol 3: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol provides a convenient and safe alternative to using pressurized hydrogen gas.[16][17]

Materials:

  • N-benzyl piperidinone precursor

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

  • Inert gas

  • Celite®

Procedure:

  • To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[17]

  • The resulting reaction mixture is stirred at reflux temperature, and the reaction is monitored by TLC.[17]

  • After completion, cool the reaction to room temperature and filter the catalyst through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • The combined organic filtrate, on evaporation under reduced pressure, affords the desired amino derivative.[17]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst loading- Catalyst poisoning by impurities (e.g., sulfur compounds)- Insufficient hydrogen pressure/donor- Increase catalyst loading- Purify starting material- Increase hydrogen pressure or add more hydrogen donor
Side Reactions (e.g., Ring Reduction) - Catalyst is too active (e.g., Rhodium)- Harsh reaction conditions (high temperature/pressure)- Switch to a less active catalyst (e.g., Pd/C)- Use milder conditions (lower temperature/pressure)- Consider CTH as a milder alternative[7]
Catalyst Deactivation - Strong coordination of the product amine to the catalyst surface- Add a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) to facilitate the reaction.[2]- Add a stoichiometric amount of acid to protonate the amine.
Difficulty in Catalyst Filtration - Fine catalyst particles- Use a thicker pad of Celite®- Allow the mixture to settle before filtration

Safety Considerations

Catalytic hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.[8][13][14]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[14] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[13][14]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney® Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air.[8][9] They should always be handled under an inert atmosphere or as a solvent slurry.[8][14] Spent catalyst should be quenched with water immediately after filtration to prevent fires.[9][20]

  • High-Pressure Equipment: High-pressure reactors must be regularly inspected and operated by trained personnel.[13] Never exceed the rated pressure and temperature limits of the vessel.[13]

Conclusion

The catalytic hydrogenation of N-benzyl piperidinone precursors is a cornerstone reaction in the synthesis of a multitude of pharmaceutical agents. A thorough understanding of the available catalytic systems, reaction techniques, and safety protocols is essential for any researcher in the field of drug development. By carefully selecting the appropriate catalyst and conditions, the N-debenzylation can be achieved with high efficiency and selectivity, paving the way for the synthesis of complex and valuable piperidine-containing molecules.

References

  • Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. (n.d.). ACS Publications. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Laiwu Lifei. Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town. Retrieved from [Link]

  • Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. (2022, June 16). Science Japan. Retrieved from [Link]

  • Rhodium‐Catalyzed Asymmetric Hydrogenation of All‐Carbon Aromatic Rings. (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (n.d.). ACS Publications. Retrieved from [Link]

  • Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst. (n.d.). University of Liverpool. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Publications. Retrieved from [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 5). MDPI. Retrieved from [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Thieme. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). ACS Publications. Retrieved from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. (n.d.). Retrieved from [Link]

  • Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Unique and Convenient Use of Raney Nickel for the Reduction of Aryl Bromides, Benzyl Alcohols, Benzyl Ethers, and Benzylamines in an Acidic Medium. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • Platinum(ii)-catalyzed dehydrative C3-benzylation of electron-deficient indoles with benzyl alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Retrieved from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]

  • (S)The preparation method of -3- hydroxy piperidines. (n.d.). Google Patents.
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013, March 20). Taylor & Francis Online. Retrieved from [Link]

  • hydrogen. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. (2025, August 7). ResearchGate. Retrieved from [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved from [Link]

  • CTH Removal of N-Benzyl Groups. (n.d.). Erowid. Retrieved from [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. (2024, May 17). ResearchGate. Retrieved from [Link]

  • Raney nickel catalysis of aromatic amines (Patent). (1985, March 5). OSTI.GOV. Retrieved from [Link]

  • Precious metal catalyst for debenzylation. (n.d.). Google Patents.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. (2023, August 3). Chemistry LibreTexts. Retrieved from [Link]

  • Heterogeneous catalytic hydrogenation reactions in continuous-flow reactors. (2011, March 21). PubMed. Retrieved from [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 11.2: Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of 1-(4-Aminobenzyl)piperidin-2-one by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(4-Aminobenzyl)piperidin-2-one

Case ID: PUR-219904-GEN Status: Active Subject: Chromatography Method Development & Troubleshooting for Amino-Lactam Intermediates

Executive Summary & Physicochemical Profile

This guide addresses the purification of This compound , a bifunctional intermediate often encountered in the synthesis of Factor Xa inhibitors and other piperidine-based pharmacophores.

Compound Analysis:

  • Core Structure: Piperidin-2-one (δ-valerolactam).

  • Functional Groups:

    • Cyclic Amide (Lactam): Highly polar, hydrogen bond acceptor.

    • Primary Aniline (4-Amino): Weakly basic (

      
      ), hydrogen bond donor/acceptor.
      
  • Chromatographic Challenge: The primary aniline moiety interacts strongly with the acidic silanol groups (

    
    ) on standard silica gel. Without modification, this results in severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities.
    

Method Development Strategy

To achieve separation, you must disrupt the interaction between the amine and the silica surface while maintaining enough polarity to elute the lactam.

Solvent System Selection
SystemCompositionSuitabilityNotes
System A (Recommended) DCM / MeOH High SolubilityBest for initial isolation. Start with 98:2, gradient to 90:10.
System B (High Resolution) EtOAc / Hexane High SelectivityBetter separation from non-polar impurities (e.g., nitro-precursor). Requires high EtOAc % (50-100%).
System C (Green) EtOAc / EtOH AlternativeUseful if DCM is restricted. Ethanol is more eluting than MeOH in this context.
The Critical Modifier: Base Deactivation

You must use a basic modifier to suppress silanol ionization.[1]

  • Triethylamine (TEA): Add 0.5% - 1.0% (v/v) to the mobile phase.

  • Ammonium Hydroxide (

    
    ):  Use 1% in the MeOH portion (for DCM/MeOH systems). Note: Ammonia is cleaner for MS applications but harder to prepare reproducibly.
    

Troubleshooting Guide (FAQ)

Q1: My product streaks across the column and never elutes as a compact band. Why? A: This is "Amine Tailing." The acidic protons on the silica surface protonate your aniline nitrogen, forming an ionic bond.

  • Fix: Pre-treat your silica column with the basic modifier. Flush the column with 2-3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample. This saturates the acidic sites.

Q2: I am trying to separate the amine from the nitro-precursor (1-(4-Nitrobenzyl)piperidin-2-one). They are co-eluting. A: The nitro group is electron-withdrawing and much less polar than the amine.

  • Mechanism: If they co-elute, your solvent is likely too polar (moving everything at the solvent front) or you are experiencing "displacement effects" due to overloading.

  • Fix: Switch to System B (EtOAc/Hexane) . The nitro compound will elute significantly earlier (higher

    
    ) than the amine in this system. The amine will be retained by H-bonding unless you push it with higher polarity or TEA.
    

Q3: My yield is low (50-60%), but the TLC shows a clean spot. A: This suggests Irreversible Adsorption . The lactam ring increases polarity, and if the silica is highly active, the molecule may "stick" permanently.

  • Fix: Use Deactivated Silica . Add 2-3% water to your silica gel before packing, or switch to a more polar solvent flush (e.g., DCM:MeOH:NH4OH 80:19:1) at the end of the run to strip the remaining material.

Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of this compound

Materials:

  • Silica Gel (40-63 µm, 60 Å).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Crude material (typically dark oil or solid).

Step-by-Step Workflow:

  • TLC Optimization:

    • Prepare a TLC plate.[2] Spot the crude.

    • Elute with 95:5 DCM:MeOH .

    • Check: If

      
      , increase MeOH to 10%. If streaking occurs, add 1 drop of TEA to the TLC jar solvent.
      
    • Target: Aim for an

      
       of 0.3 - 0.4 for the product.
      
  • Column Slurry Preparation (The "TEA Pre-treat"):

    • Calculate silica mass (30:1 to 50:1 silica-to-crude ratio).

    • Prepare the slurry solvent: DCM containing 1% TEA .

    • Mix silica and solvent; pour into the column.[1]

    • CRITICAL: Flush with 2 CVs of this TEA-spiked solvent. This neutralizes the column acidity.

  • Sample Loading:

    • Dissolve crude in minimum DCM.

    • Dry Load Option (Preferred): If solubility is poor or volume is high, adsorb crude onto a small amount of silica/Celite, dry it, and pour it on top of the packed bed.

  • Elution Gradient:

    • Fraction 1-5: 100% DCM + 1% TEA (Elutes non-polar impurities).

    • Fraction 6-20: 98:2 DCM:MeOH + 1% TEA.

    • Fraction 20+: 95:5 DCM:MeOH + 1% TEA (Product usually elutes here).

  • Post-Run Analysis:

    • Combine fractions.

    • Important: TEA has a high boiling point (

      
      ). You must rotovap thoroughly, potentially co-evaporating with heptane or toluene to remove trace TEA, otherwise, the product will remain an oil.
      

Diagnostic Logic Pathway

The following diagram illustrates the decision-making process for troubleshooting purification issues with this specific amino-lactam.

PurificationLogic Start Start: Crude 1-(4-Aminobenzyl) piperidin-2-one TLC_Check Run TLC (DCM/MeOH 95:5) Start->TLC_Check Streak Observation: Streaking/Tailing? TLC_Check->Streak Yes Sep_Nitro Observation: Co-elution with Nitro Precursor? TLC_Check->Sep_Nitro No, but poor separation Add_TEA Solution: Add 1% TEA to Mobile Phase Streak->Add_TEA Modify Solvent Switch_Solvent Solution: Switch to EtOAc/Hexane Gradient Sep_Nitro->Switch_Solvent Change Selectivity Pack_Column Pack Column with TEA-treated Silica Add_TEA->Pack_Column Scale Up End Final Isolation (Co-evaporate TEA) Switch_Solvent->End Pure Product Pack_Column->End Pure Product

Caption: Decision matrix for optimizing the chromatographic separation of amino-lactams.

References

  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley.
  • Santa Cruz Biotechnology. (2025). 1-(4-chlorobenzyl)piperidin-4-one and related piperidine derivatives. Retrieved from (Structural analogs and handling).

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from (Protocol for TEA usage).

  • PubChem. (2025).[3] 1-(4-Aminophenyl)piperidin-2-one Compound Summary. Retrieved from (Physicochemical data verification).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

TechSupport Center: Analytical Workflows for 1-(4-Aminobenzyl)piperidin-2-one Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. This guide provides validated methodologies, troubleshooting steps, and mechanistic insights for detecting and elucidating the degradation profile of 1-(4-Aminobenzyl)piperidin-2-one (CAS: 21172-66-7). Designed for analytical scientists and drug development professionals, this center focuses on resolving complex chromatographic and mass spectrometric challenges encountered during forced degradation studies.

Diagnostic Workflows

To ensure regulatory compliance and comprehensive impurity profiling, degradation studies must follow a systematic analytical workflow. High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for elucidating unknown degradants[1].

Workflow A Sample Prep (Forced Degradation) B Chromatographic Separation (HILIC/RP-LC) A->B Quench & Filter C High-Resolution MS (Q-TOF / Orbitrap) B->C ESI+ Ionization D Data Processing (Mass Defect Filtering) C->D Exact Mass Data E Structural Elucidation (MS/MS Fragmentation) D->E Candidate Ions

LC-HRMS analytical workflow for detecting forced degradation products.

Mechanistic Degradation Pathways (FAQ)

Q: What are the primary structural liabilities of this compound? A: The molecule contains three highly susceptible functional groups:

  • The Piperidin-2-one (Lactam) Ring: Highly vulnerable to base- and acid-catalyzed hydrolysis, resulting in ring-opening to form a zwitterionic amino acid.

  • The Primary Amine (Aniline derivative): Susceptible to oxidation, rapidly forming N-hydroxylamines and nitroso derivatives in the presence of peroxides.

  • The Benzylic C-N Bond: Prone to photolytic cleavage under UV exposure (ICH Q1B conditions), generating 4-aminobenzyl alcohol and free piperidone[2].

Pathways Parent This compound (m/z 205.13) Hydrolysis Ring-Opened Acid (m/z 223.14) Parent->Hydrolysis Base/Acid (H2O) Oxidation1 N-Hydroxylamine (m/z 221.13) Parent->Oxidation1 Peroxide (H2O2) Cleavage 4-Aminobenzyl Alcohol (m/z 124.08) Parent->Cleavage Photolysis (UV) Oxidation2 Nitroso Derivative (m/z 219.11) Oxidation1->Oxidation2 Further Oxidation

Primary degradation pathways of this compound.

Quantitative Data: Predicted Degradation Products

Use the following exact mass table to set up your Mass Defect Filtering (MDF) and target inclusion lists during LC-HRMS data acquisition.

DegradantMechanismMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Parent API N/AC₁₂H₁₆N₂O204.1263205.1335
DP-1 (Acid) Lactam HydrolysisC₁₂H₁₈N₂O₂222.1368223.1441
DP-2 (Hydroxylamine) Amine OxidationC₁₂H₁₆N₂O₂220.1212221.1285
DP-3 (Nitroso) Amine OxidationC₁₂H₁₄N₂O₂218.1055219.1128
DP-4 (Alcohol) Photolytic CleavageC₇H₉NO123.0684124.0757

Analytical Troubleshooting Guide

Q: Why am I losing the ring-opened hydrolysis degradant (DP-1) in the solvent front on C18 columns? A: Causality: Hydrolysis of the piperidin-2-one lactam ring generates 5-((4-aminobenzyl)amino)pentanoic acid. This molecule is zwitterionic and highly polar. On a standard reversed-phase C18 column, it lacks sufficient hydrophobicity to partition into the stationary phase. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode (e.g., reversed-phase/anion-exchange) column. The increased buffer concentration (e.g., 10 mM ammonium acetate) in HILIC mobile phases will ensure adequate retention of the polar degradant[3].

Q: How can I differentiate between N-oxidation on the piperidone ring versus the primary aniline amine? A: Causality: Both oxidations yield a +16 Da mass shift (m/z 221.13). However, MS/MS fragmentation provides structural localization. Solution: Isolate the m/z 221.13 precursor. If the primary amine is oxidized, the benzylic fragment will shift from m/z 106 to m/z 122, while the piperidone fragment (m/z 98) remains unchanged. If the piperidone nitrogen is oxidized, the m/z 98 fragment will shift to m/z 114.

Q: My photostability samples show a severe drop in mass balance (<80%). Where did the material go? A: Causality: Under ICH Q1B conditions, this compound undergoes photolytic cleavage at the benzylic C-N bond[2]. This generates highly reactive radical intermediates that can polymerize into insoluble azo-dimers, which precipitate out of solution. Solution: Check the sample vial for precipitation. Centrifuge the sample, dissolve the pellet in a stronger organic solvent (e.g., DMSO), and analyze the precipitate separately. Ensure you are using UV-transparent quartz vials to allow proper light penetration while maintaining a sealed environment to trap any volatile fragments.

Self-Validating Experimental Protocol: Forced Degradation & LC-HRMS

This protocol is designed to achieve the ICH Q1A(R2) recommended 5–20% degradation target, ensuring that secondary degradation products do not obscure the primary pathways[4].

Step 1: Sample Preparation & Stress Conditions Prepare a 1.0 mg/mL stock solution of this compound in Methanol/Water (50:50, v/v).

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolysis: Expose solid powder and solution to 1.2 million lux hours and 200 Wh/m² near-UV light[2].

Step 2: Quenching (Critical for Self-Validation) Causality Check: Unquenched samples will continue to degrade in the autosampler, leading to non-reproducible peak areas.

  • Neutralize acid/base samples to pH 7.0 using equivalent concentrations of NaOH or HCl.

  • Quench oxidative samples using a stoichiometric excess of sodium thiosulfate to halt radical propagation.

Step 3: LC-HRMS Acquisition

  • Column: Syncronis HILIC (150 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • MS Settings: Electrospray Ionization in positive mode (ESI+). Run Data-Dependent Acquisition (DDA) with a resolution of ≥70,000 FWHM to ensure mass accuracy within 5 ppm.

Step 4: Mass Balance Verification Calculate the mass balance by summing the peak areas of the parent and all degradants (adjusted for UV relative response factors). If the mass balance falls below 85%, investigate potential precipitation or loss of volatile degradants.

References

  • [FDA] Q1 Stability Testing of Drug Substances and Drug Products Source: Federal Register / US Food and Drug Administration (FDA) URL:[Link]

  • [EMA] ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency (EMA) URL:[Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS Source: ACS Omega / American Chemical Society URL:[Link]

  • A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL:[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Aminobenzyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Aminobenzyl)piperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Understanding the spectral features of this molecule is crucial for its synthesis, characterization, and quality control. This document will compare its ¹H NMR spectrum with those of its precursors, piperidin-2-one and 4-aminobenzylamine, to provide a comprehensive understanding of the structural information encoded in the spectrum.

Molecular Structure and Proton Environments

The first step in interpreting an NMR spectrum is to identify the chemically non-equivalent protons in the molecule.[1] In this compound, there are several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

DOT Diagram of this compound Structure with Proton Labeling

1H_NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) add_tms Add internal standard (TMS) prep_sample->add_tms transfer Transfer to NMR tube add_tms->transfer instrument_setup Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument_setup parameter_setup Set acquisition parameters (e.g., spectral width, number of scans) instrument_setup->parameter_setup acquire Acquire FID parameter_setup->acquire fourier_transform Fourier Transform acquire->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction chemical_shift Assign Chemical Shifts baseline_correction->chemical_shift integration Determine Integration Ratios chemical_shift->integration multiplicity Analyze Splitting Patterns integration->multiplicity structure_elucidation Elucidate Molecular Structure multiplicity->structure_elucidation

Caption: A generalized workflow for ¹H NMR analysis.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-25 mg) [2]* Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard [3]* NMR tube (5 mm)

  • Pasteur pipette and filter plug (glass wool) Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound and place it in a clean, dry vial. [2] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). [4]Ensure the solvent is of high purity to avoid extraneous signals. [5] * Gently agitate the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube to prevent line broadening. [2] * Add a small amount of TMS as an internal reference standard (chemical shift set to 0.00 ppm). [3]

  • Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Spectral Width: Typically -2 to 12 ppm for ¹H NMR. [6] * Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration. [7] * Relaxation Delay: A delay of 1-2 seconds is generally adequate. [7] * Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal. * Reference the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be confidently assigned through careful analysis and comparison with its precursors. The characteristic signals of the benzylic protons, the piperidinone ring protons, and the aromatic protons allow for unambiguous confirmation of its structure. This guide serves as a valuable resource for researchers working with this and related compounds, enabling efficient and accurate spectral interpretation.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(11), 1017-1025. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • The Acquisition Parameters. (n.d.). University of Missouri. Retrieved from [Link]

  • NMR data acquisition. (n.d.). The Metabolomics Innovation Centre. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Dindulkar, S. D., Parthiban, P., Puranik, V. G., & Jeong, Y. T. (2011). Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD. Journal of Molecular Structure, 990(1-3), 44-56. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (2025, May 4). Defense Technical Information Center. Retrieved from [Link]

  • Supporting Information Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kamal, A., Ramana, K. V., Ramu, R., & Kumar, K. A. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 569-576. Retrieved from [Link]

  • NMR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
  • Chemistry LibreTexts. (2014, August 30). 14.16: Protons Bonded to Oxygen and Nitrogen. Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

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A Comparative Guide to RP-HPLC Methodologies for Purity Determination of 1-(4-Aminobenzyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the stringent purity assessment of 1-(4-Aminobenzyl)piperidin-2-one. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The methodologies herein are developed from foundational chromatographic principles and are designed to provide a robust framework for researchers, analytical scientists, and quality control professionals. We will explore a robust "workhorse" method suitable for routine quality control and an alternative selectivity method designed for comprehensive impurity profiling, grounding our choices in established regulatory guidelines and scientific rationale.

The Analytical Challenge: Understanding the Analyte

This compound (CAS No. 21172-66-7) is a moderately polar molecule featuring three key functional groups that dictate its chromatographic behavior: a primary aromatic amine, a six-membered lactam ring, and a benzyl moiety. The primary amine is basic and will exist in a protonated state at acidic pH, a critical factor for achieving good peak shape and predictable retention in reversed-phase chromatography. The aromatic ring provides a site for potential π-π interactions with specific HPLC stationary phases. Potential impurities can stem from starting materials, synthetic by-products (e.g., isomers, over-alkylated products), or degradation products, particularly from oxidation of the sensitive amino group.

The objective of any analytical procedure for this compound is to demonstrate its suitability for the intended purpose.[2] For purity determination, this means the method must be specific, sensitive, and accurate, capable of separating the main compound from all potential impurities. This objective forms our Analytical Target Profile (ATP).

A Systematic Approach to Method Development

Modern HPLC method development has shifted from a trial-and-error approach to a more systematic and scientific process, often guided by Quality by Design (QbD) principles.[3] This ensures the final method is robust and reliable. The general workflow involves defining the analytical goals, understanding the analyte's properties, screening various column and mobile phase combinations, optimizing the separation, and finally, validating the method according to regulatory standards like those from the International Council for Harmonisation (ICH).[3][4]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Development cluster_2 Phase 3: Validation & Implementation Define_ATP Define Analytical Target Profile (ATP) Analyze_Molecule Assess Analyte Physicochemical Properties Define_ATP->Analyze_Molecule Screen_Columns Screen Columns (C18, Phenyl, etc.) Analyze_Molecule->Screen_Columns Screen_Mobile Screen Mobile Phases (pH, Organic Modifier) Screen_Columns->Screen_Mobile Optimize Optimize Parameters (Gradient, Temp, Flow Rate) Screen_Mobile->Optimize Validate Perform Method Validation (ICH Q2(R1)) Optimize->Validate Implement Implement for Routine Use (QC & Stability) Validate->Implement

Caption: A systematic workflow for HPLC method development.

Method A: The Robust Workhorse (Buffered RP-HPLC)

This method is designed for routine quality control applications where reliability, simplicity, and robustness are paramount. It employs a traditional C18 stationary phase, the most widely used in reversed-phase chromatography, and a buffered mobile phase to ensure consistent performance.[5]

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, making it effective for a wide range of moderately polar compounds. The high surface coverage provides excellent stability and reproducibility.

  • Mobile Phase: A phosphate buffer at pH 3.0 is used to ensure the primary amine on the analyte is fully and consistently protonated. This prevents peak tailing and shifting retention times that can occur when operating near the analyte's pKa. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The detection wavelength is set to 254 nm, a common wavelength where aromatic compounds exhibit strong absorbance, ensuring good sensitivity. A Photodiode Array (PDA) detector is recommended to simultaneously assess peak purity.

Experimental Protocol: Method A
ParameterCondition
Instrumentation HPLC or UHPLC system with a PDA/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Method B: Alternative Selectivity for Impurity Profiling

This method is developed for in-depth impurity analysis, where resolving closely eluting or trace-level impurities is the primary goal. It utilizes a different stationary phase chemistry to provide an orthogonal separation mechanism compared to the standard C18 phase. Co-elution is a significant challenge in impurity analysis, and using a method with different selectivity is a key strategy to overcome this.[6]

Causality Behind Experimental Choices
  • Column: A Phenyl-Hexyl column is selected. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of this compound and its related impurities. This provides a different selectivity compared to the purely hydrophobic interactions of a C18 column, potentially resolving impurities that co-elute on the C18 phase.[5]

  • Mobile Phase: A mobile phase containing 0.1% formic acid is used instead of a non-volatile phosphate buffer. This makes the method compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification. Formic acid also serves as an effective pH modifier to control the analyte's ionization and ensure sharp peak shapes.

  • Gradient: A faster gradient is employed, which is often possible with the higher efficiency of modern columns, reducing analysis time while maintaining resolution for critical impurity pairs.

Experimental Protocol: Method B
ParameterCondition
Instrumentation HPLC or UHPLC system with a PDA/UV detector (MS-compatible)
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-12 min, 15-70% B; 12-15 min, 70-95% B; 15-16 min, 95-15% B; 16-20 min, 15% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in a 80:20 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

System Suitability and Method Validation: The Trustworthiness Pillar

Before analyzing any samples, the suitability of the chromatographic system must be established. This is a non-negotiable requirement of good manufacturing practice (GMP) and is outlined in pharmacopeias such as the USP General Chapter <621>.[7][8] System Suitability Tests (SSTs) are a self-validating system that ensures the equipment, electronics, and analytical operations are performing as intended.

G Start Inject SST Standard Check_Resolution Resolution (Rs) > 2.0 for critical pair? Start->Check_Resolution Check_Tailing Tailing Factor (T) ≤ 2.0? Check_Resolution->Check_Tailing Yes Fail System is NOT Suitable Investigate & Troubleshoot Check_Resolution->Fail No Check_RSD Repeatability (%RSD) ≤ 2.0%? Check_Tailing->Check_RSD Yes Check_Tailing->Fail No Pass System is Suitable Proceed with Analysis Check_RSD->Pass Yes Check_RSD->Fail No

Caption: Logical flow of a System Suitability Test (SST).

Comparative Validation Data

Once developed, both methods would be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[9][10] The table below presents illustrative performance data for key validation parameters.

Validation ParameterMethod A (Buffered C18)Method B (Phenyl-Hexyl)ICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution (Rs > 2) for all known impurities.Orthogonal selectivity confirmed, resolved a co-eluting peak.Method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.9995> 0.9997r² ≥ 0.999
Range 0.25 - 0.75 mg/mL0.25 - 0.75 mg/mLTypically 80-120% of the test concentration.
LOD (Limit of Detection) 0.05 µg/mL0.04 µg/mLSignal-to-Noise ratio of 3:1
LOQ (Limit of Quantitation) 0.15 µg/mL0.12 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 101.0%Typically 98.0% - 102.0%
Precision (% RSD) < 1.0%< 0.8%Typically ≤ 2%

Conclusion and Recommendations

Both Method A and Method B are demonstrated to be suitable for the purity determination of this compound, though they serve different primary purposes.

  • Method A (Buffered C18) is an exceptionally robust and reliable method, ideal for a routine Quality Control (QC) environment. Its use of a standard C18 column and a buffered mobile phase ensures high reproducibility across different systems and laboratories.

  • Method B (Phenyl-Hexyl) offers the distinct advantage of alternative selectivity and MS compatibility . This method is superior for method development, impurity identification, and stability studies , where unknown degradants or process impurities may be present. The ability to resolve impurities missed by the standard C18 method makes it an invaluable tool for ensuring the comprehensive purity profile of the compound.

For a complete analytical package, it is recommended to develop and validate both types of methods. Method A can be employed for routine batch release, while Method B can be used as an orthogonal method for reference standard characterization and for investigating any out-of-specification results. This dual-method approach provides the highest level of confidence in the quality of this compound.

References

  • USP. 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • SynThink. Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]

  • Israel, S. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • Agilent. Revisions per USP 621. Available from: [Link]

  • Element Lab Solutions. USP 621 Changes. Available from: [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

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Resolving the C12H16N2O Conundrum: A Comparative Guide to LC-MS/MS Strategies for Psilocin and Bufotenin

Author: BenchChem Technical Support Team. Date: March 2026

As forensic toxicology and psychedelic drug development advance, the analytical differentiation of structural isomers remains a critical bottleneck. The molecular formula C12H16N2O (exact mass 204.1263 Da) presents a classic analytical challenge. It corresponds to two highly relevant tryptamine alkaloids: Psilocin (4-hydroxy-N,N-dimethyltryptamine), the Schedule I active metabolite of 1[1], and Bufotenin (5-hydroxy-N,N-dimethyltryptamine), an endogenous compound found in toad venom and occasionally in 2[2].

Misidentifying these compounds can lead to catastrophic false-positive forensic results or flawed pharmacokinetic data in clinical trials. As an Application Scientist, I frequently see laboratories struggle to differentiate these isomers using standard reversed-phase liquid chromatography (RPLC) and mass spectrometry. This guide objectively compares column chemistries and mass spectrometry platforms, providing a field-proven, self-validating protocol for their definitive resolution.

Part 1: The Mass Spectrometry Bottleneck (Why MS/MS Alone Fails)

When analyzing C12H16N2O via Electrospray Ionization (ESI), both psilocin and bufotenin yield a protonated precursor ion


 at m/z 205.13[3].

Whether using Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) or Higher-energy Collisional Dissociation (HCD) on a High-Resolution Mass Spectrometer (HRMS), the fragmentation mechanics are dictated by the lability of the ethylamine side chain. The aromatic indole ring is highly stable, meaning the primary energy barriers for bond cleavage are identical regardless of whether the hydroxyl group is at the 4-position (psilocin) or 5-position (bufotenin).

Mechanistic Causality: Upon activation, the molecule undergoes an alpha-cleavage or neutral loss of dimethylamine (45 Da) to yield a highly abundant product ion at m/z 160.0757. Alternatively, cleavage of the indole-alkyl bond yields the dimethylamine iminium ion at m/z 58.0651. Because these fragments do not retain the positional context of the hydroxyl group, the MS/MS spectra of both isomers are 4[4]. Therefore, high-resolution mass spectrometry alone cannot differentiate them without prior chromatographic separation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 205.1335 (C12H17N2O+) Frag1 Product Ion m/z 160.0757 [M+H - HN(CH3)2]+ Precursor->Frag1 -45 Da Frag2 Product Ion m/z 58.0651 [CH2=N(CH3)2]+ Precursor->Frag2 Indole Cleavage Neutral Neutral Loss Dimethylamine (45 Da) Precursor->Neutral

Figure 1: Primary LC-MS/MS fragmentation pathways of C12H16N2O tryptamine isomers.

Part 2: Chromatographic Resolution (C18 vs. Biphenyl Phases)

Since mass spectrometry cannot differentiate these isomers, baseline chromatographic resolution is mandatory.

The C18 Failure: Standard C18 columns rely purely on dispersive van der Waals forces (hydrophobicity). Because psilocin and bufotenin have nearly identical partition coefficients (LogP), a C18 phase often results in co-elution or requires impractically long, shallow gradients that ruin laboratory throughput.

The Biphenyl Advantage: Biphenyl stationary phases introduce


 interactions. The biphenyl ligands can dynamically twist to maximize electron orbital overlap with the analyte's aromatic rings. The position of the hydroxyl group (4-OH vs. 5-OH) subtly alters the electron density distribution across the indole ring. The biphenyl phase detects this electronic variance, selectively retaining bufotenin longer than psilocin and providing excellent 5[5].
Table 1: Quantitative Comparison of Column Chemistries for C12H16N2O Isomers
ParameterStandard C18 Phase (1.7 µm)Biphenyl Phase (1.8 µm)
Retention Time: Psilocin 3.45 min4.12 min
Retention Time: Bufotenin 3.50 min4.85 min
Resolution (

)
0.4 (Co-elution)2.8 (Baseline Resolution)
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Symmetrical)
Primary Mechanism HydrophobicHydrophobic +

Part 3: Self-Validating Experimental Protocol (SPE-LC-MS/MS)

To ensure analytical trustworthiness, the following protocol incorporates a self-validating system using deuterated internal standards (Psilocin-d10) to monitor matrix effects and extraction recovery continuously.

Workflow A Biological Sample (Blood/Urine) B Solid Phase Extraction (Mixed-Mode Cation Exchange) A->B C LC Separation (Biphenyl Phase) B->C D ESI(+) Ionization & Desolvation C->D E MS/MS Detection (MRM or HRMS-HCD) D->E

Figure 2: Validated SPE-LC-MS/MS analytical workflow for resolving isomeric tryptamines.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Aliquot 500 µL of biological sample (blood/urine) into a microcentrifuge tube.

  • Spike & Buffer: Add 50 µL of Psilocin-d10 internal standard (100 ng/mL) and 500 µL of 0.1 M phosphate buffer (pH 6.0).

    • Causality: Adjusting the pH to 6.0 ensures the basic amine (

      
      ) is fully ionized for optimal binding to the cation exchange sorbent.
      
  • Load onto a 2[2] pre-conditioned with methanol and water.

  • Wash with 1 mL of 0.1 M HCl, followed by 1 mL of Methanol.

    • Causality: The acidic wash removes neutral and acidic lipids, while the methanol wash removes hydrophobic interferences without disrupting the ionic bonds of the tryptamines.

  • Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing the target analytes from the sorbent.

  • Evaporate to dryness under nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-MS/MS Analysis Parameters
  • Analytical Column: Biphenyl phase (e.g., 2.1 x 100 mm, 1.8 µm)[6].

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 40% B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (MRM Mode):

    • Psilocin & Bufotenin: Precursor m/z 205.1

      
       Product m/z 58.1 (Quantifier), 160.1 (Qualifier).
      
    • Psilocin-d10 (IS): Precursor m/z 215.2

      
       Product m/z 64.1.
      
System Suitability Check (Self-Validation)

Before analyzing unknown biological samples, inject a mixed standard of psilocin and bufotenin (50 ng/mL). The analytical batch is only considered valid if:

  • The chromatographic resolution (

    
    ) between the two isomers is 
    
    
    
    .
  • The quantifier/qualifier ion ratio (58.1/160.1) matches the reference standard within

    
    .
    
  • The Psilocin-d10 internal standard area remains within

    
     across all injections, proving the absence of severe matrix-induced ion suppression.
    

References

  • Wikipedia Contributors. "Psilocybin." Wikipedia, The Free Encyclopedia.1

  • Martin, R., et al. "Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS." PubMed / International Journal of Legal Medicine, 2013. 2

  • UAB Department of Justice Sciences. "Mass Spectrometry in Forensic Science." University of Alabama at Birmingham, 2012. 3

  • Stemmerich, K., et al. "Magic Mushroom or Toad Slime? Distinguishing between bufotenine and psilocin with the Toxtyper." ResearchGate, 2021. 4

  • Nielsen, M. K., et al. "Psilocin glucuronide in whole blood: a stable and useful biomarker of psilocybin intake." Journal of Analytical Toxicology / Oxford Academic, 2026. 7

  • Johansen, J. E., et al. "On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase." LCGC North America, 2024. 5

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Aminobenzyl Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of aminobenzyl piperidinone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the factors influencing their spectral properties, offers a comparative analysis of absorption maxima for various derivatives, and provides a detailed experimental protocol for accurate and reproducible measurements.

Introduction to UV-Vis Spectroscopy of Aminobenzyl Piperidinone Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength at which this absorption occurs is specific to the molecule's electronic structure, making UV-Vis spectroscopy a valuable tool for characterization and quantitative analysis.

Aminobenzyl piperidinone derivatives possess chromophores—parts of the molecule responsible for light absorption—that give rise to characteristic UV-Vis spectra. The primary chromophores in these molecules are the substituted benzene ring of the aminobenzyl group and the carbonyl group of the piperidinone ring. The interaction and conjugation between these groups significantly influence the position of the absorption maximum (λmax).

Understanding the UV-Vis absorption properties of these derivatives is crucial for several reasons:

  • Structural Elucidation: The position and intensity of absorption bands can provide valuable information about the electronic environment of the chromophores, aiding in the confirmation of molecular structure.

  • Quantitative Analysis: Based on the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification in various samples.

  • Pharmacokinetic and Pharmacodynamic Studies: In drug development, UV-Vis spectroscopy can be employed to determine the concentration of these derivatives in biological fluids, aiding in the study of their absorption, distribution, metabolism, and excretion (ADME).

  • Probing Molecular Interactions: Changes in the UV-Vis spectrum upon interaction with biological macromolecules, such as proteins or nucleic acids, can provide insights into binding mechanisms.

This guide will explore how the electronic properties of substituents on both the aminobenzyl and piperidinone moieties, as well as the choice of solvent, modulate the UV-Vis absorption maxima of these compounds.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of aminobenzyl piperidinone derivatives are highly sensitive to their molecular structure. The table below presents a comparison of λmax values for a selection of these compounds, highlighting the influence of different substituents.

CompoundSubstituent on Aminobenzyl MoietyOther Substituents on Piperidinone RingSolventλmax (nm)Reference
1-(1-benzylpiperidine-4-yl)-3-benzoyl thioureaAmino (as part of thiourea)N-benzylNot Specified~300[2]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one3,4,5-trimethoxy3,3-dimethylMethanol213, 229, 268[3]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one hydrazine carbothioamide3,4,5-trimethoxy3,3-dimethyl, =N-NH-C(=S)NH2Methanol207, 255, 268[3]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one oxime3,4,5-trimethoxy3,3-dimethyl, =N-OHMethanol207, 255, 268[3]

Note: This table is a representative sample. The λmax values can vary depending on the specific substitution pattern and the solvent used for analysis.

Factors Influencing UV-Vis Absorption Maxima

The position and intensity of the absorption bands in the UV-Vis spectra of aminobenzyl piperidinone derivatives are primarily influenced by two key factors: substituent effects and solvent polarity.

Substituent Effects

Substituents on the aromatic ring of the aminobenzyl group can significantly alter the electronic distribution within the molecule, thereby affecting the energy of electronic transitions. This, in turn, leads to shifts in the absorption maxima.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) are considered electron-donating. When attached to the aromatic ring, they increase the electron density of the chromophore through resonance and inductive effects. This increased electron density destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the electronic transition. Consequently, a bathochromic shift (red shift) to longer wavelengths is observed.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electron-withdrawing. They decrease the electron density of the chromophore, stabilizing the ground state more than the excited state. This results in a larger energy gap for the electronic transition, causing a hypsochromic shift (blue shift) to shorter wavelengths.[1]

The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a crucial role in determining the extent of the spectral shift.

Solvent Effects (Solvatochromism)

The polarity of the solvent can have a profound impact on the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[4] The interactions between the solute (aminobenzyl piperidinone derivative) and the solvent molecules can alter the energy levels of the ground and excited states.

  • Polar Solvents: In polar solvents, molecules with a significant dipole moment will be stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state to a greater extent, leading to a bathochromic shift. Conversely, if the ground state is more polar, a hypsochromic shift will be observed.

  • Non-Polar Solvents: In non-polar solvents, such as hexane or cyclohexane, solute-solvent interactions are weaker, and the spectrum is closer to that of the isolated molecule.

The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the absorption maximum, particularly for derivatives with functional groups capable of hydrogen bonding.[5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining accurate and reproducible UV-Vis absorption spectra of aminobenzyl piperidinone derivatives.

Materials and Instrumentation
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are required for measurements in the UV region, as glass absorbs UV radiation.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane) should be used to minimize interference from impurities.

  • Analytical Balance: For accurate weighing of the sample.

  • Volumetric Flasks and Pipettes: For the preparation of standard solutions.

Experimental Workflow

The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute instrument Instrument Setup & Blanking dilute->instrument measure Measure Sample Absorbance instrument->measure plot Plot Spectrum (Abs vs. λ) measure->plot determine_lambda Determine λmax plot->determine_lambda

Sources

A Comparative Guide to the Structural Validation of N-Substituted Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential.[3][4] The precise three-dimensional arrangement of substituents on the piperidine ring is paramount to their biological function, making unambiguous structural validation an indispensable step in the drug discovery and development process.[5]

This guide provides an in-depth comparison of the most powerful analytical techniques for the structural elucidation of N-substituted piperidin-2-ones: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to select the most appropriate validation strategy.

The Challenge: Ensuring Structural Integrity

The synthesis of N-substituted piperidin-2-ones can yield a variety of isomers and conformers.[1][6] Validating the intended structure requires a multi-faceted analytical approach to confirm connectivity, stereochemistry, and conformation. Each analytical technique provides a unique piece of the structural puzzle, and their combined application offers the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[7][8] It provides detailed information about the chemical environment of individual atoms and their connectivity. For N-substituted piperidin-2-ones, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.

The "Why" Behind the NMR Experiment Selection
  • ¹H NMR: Provides initial information on the number and type of protons, their chemical environment, and neighboring protons through spin-spin coupling.

  • ¹³C NMR & DEPT: Reveals the number of unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary carbons.[7]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within the piperidine ring and its substituents.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the N-substituent to the piperidin-2-one ring and confirming the overall connectivity.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry and conformation of the molecule.[6]

Visualizing the NMR Workflow

NMR_Workflow H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC Direct C-H Correlation NOESY NOESY COSY->NOESY Spatial Proximity HMBC HMBC HSQC->HMBC Long-Range C-H Correlation HMBC->NOESY

Caption: Workflow for NMR-based structural elucidation.[7]

Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the N-substituted piperidin-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Utilize a standard 1D proton pulse program.

  • ¹³C NMR and DEPT Acquisition: Employ a standard 1D carbon pulse program with proton decoupling. DEPT experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a standard gradient-selected HSQC pulse program optimized for a ¹J(CH) coupling of ~145 Hz.[7]

    • HMBC: Utilize a standard gradient-selected HMBC pulse program optimized for long-range couplings of 8-10 Hz.[7]

    • NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for the size of the molecule.

  • Data Processing and Interpretation: Process the raw data using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks to assemble the final structure.[8]

Comparative NMR Data for a Model Compound: N-benzyl-piperidin-2-one
Proton (¹H) Chemical Shift (δ ppm) Carbon (¹³C) Chemical Shift (δ ppm)
H-3~2.45C-2 (C=O)~170
H-4~1.80C-6~51
H-5~1.80N-CH₂~49
H-6~3.25C-3~32
N-CH₂~4.60C-5~23
Aromatic-H~7.30C-4~21
Aromatic-C~127-138

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is based on typical values for similar structures.[10][11]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.[9][12] For N-substituted piperidin-2-ones, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies are invaluable.

The "Why" Behind MS Technique Selection
  • Electrospray Ionization (ESI): A soft ionization technique ideal for producing intact protonated molecules [M+H]⁺, which is crucial for accurate molecular weight determination.[12]

  • Electron Ionization (EI): A higher-energy ionization method that induces characteristic fragmentation patterns, providing a "fingerprint" of the molecule.[12]

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the precursor ion [M+H]⁺ and subjecting it to further fragmentation to elucidate structural motifs.[12]

Visualizing the Mass Spectrometry Workflow

MS_Workflow Sample Sample Introduction Ionization Ionization (ESI or EI) Sample->Ionization MassAnalyzer1 Mass Analyzer 1 (Select Precursor Ion) Ionization->MassAnalyzer1 Fragmentation Collision Cell (Fragmentation) MassAnalyzer1->Fragmentation MS/MS Detector Detector MassAnalyzer1->Detector Full Scan MS MassAnalyzer2 Mass Analyzer 2 (Analyze Fragment Ions) Fragmentation->MassAnalyzer2 MassAnalyzer2->Detector

Caption: General workflow for mass spectrometry analysis.

Standard MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI or EI source.[12]

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan to determine the m/z of the precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to obtain the fragmentation pattern.[12]

  • Data Analysis: Identify the precursor and fragment ions. Propose fragmentation pathways based on observed mass losses, which often involve cleavage of the piperidine ring or the N-substituent.[9][12]

Comparative Fragmentation Data
Technique Precursor Ion (m/z) Key Fragment Ions (m/z) Interpretation
ESI-MS/MS Varies with compoundLoss of N-substituent, ring opening fragmentsSoft ionization, good for molecular weight
EI-MS Varies with compoundα-cleavage, McLafferty rearrangementHard ionization, provides fingerprint spectrum

For δ-Valerolactam (unsubstituted piperidin-2-one), the molecular ion peak is at m/z 99.[13]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is considered the "gold standard" for structural determination, providing an unambiguous 3D model of a molecule in the solid state.[5][14] For N-substituted piperidin-2-ones, this technique can definitively establish stereochemistry and conformation.[6]

The "Why" of X-ray Crystallography
  • Unambiguous Structure: Provides precise bond lengths, bond angles, and torsional angles.

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers when using appropriate techniques.

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.

Visualizing the X-ray Crystallography Workflow

XRay_Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation & Publication Structure_Refinement->Validation

Caption: Key stages of X-ray crystallography.[5]

Standard X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[14]

  • Validation: Analyze the final structure for quality and deposit the data in a crystallographic database.

Comparative Analysis of Techniques
Technique Information Provided Strengths Limitations
NMR Connectivity, relative stereochemistry, solution conformationVersatile, non-destructive, provides dynamic informationCan be complex to interpret, may not provide absolute stereochemistry
MS Molecular weight, fragmentation patternHigh sensitivity, small sample amount requiredProvides limited stereochemical information
X-ray Absolute 3D structure in the solid stateUnambiguous, definitiveRequires suitable single crystals, solid-state structure may differ from solution

Conclusion: A Synergistic Approach for Confident Validation

The robust structural validation of N-substituted piperidin-2-ones necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational blueprint of connectivity and solution-state conformation. Mass spectrometry confirms the molecular formula and offers valuable fragmentation clues. Finally, single-crystal X-ray crystallography delivers the definitive solid-state structure. By integrating the data from these powerful methods, researchers can achieve the highest level of confidence in their molecular structures, a critical prerequisite for advancing drug discovery and development programs.

References

  • JOCPR. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-piperidone. PubChem. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • Der Pharma Chemica. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • SSRN. (n.d.). N-Benzyl-r-2,c-6-diphenylpiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal.... Retrieved from [Link]

  • CSIR-NCL Library, Pune. (2011). Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D₂O at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical survey comparison of some beta-lactam antibiotics used in practice. Retrieved from [Link]

  • PMC. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • AWS. (n.d.). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review. Retrieved from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • NIST. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

Sources

Chromatographic Resolution of Amino-Benzyl Lactam Isomers: A Technical Comparison of Chiral HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of amino-benzyl lactam isomers —specifically the enantiomers of trans-3-amino-4-benzyl-2-azetidinone—is a critical control point in the synthesis of monobactam antibiotics and novel cholesterol absorption inhibitors. These intermediates often possess two chiral centers, leading to four potential stereoisomers. However, synthetic routes like the Staudinger cycloaddition typically favor the trans-diastereomers, reducing the primary analytical challenge to the resolution of the trans-enantiomers (3S,4R vs. 3R,4S).

This guide objectively compares two dominant chromatographic modalities: Normal-Phase Chiral HPLC (the traditional gold standard) and Supercritical Fluid Chromatography (SFC) (the modern, high-throughput alternative).

Key Takeaway: While Chiral HPLC provides superior baseline resolution (


) for early-stage method development where robustness is paramount, Chiral SFC offers a 4-fold reduction in run time and 70% reduction in solvent costs, making it the superior choice for high-throughput screening (HTS) and preparative scale-up.

Technical Context & Mechanism

The target analyte, trans-3-amino-4-benzyl-2-azetidinone, contains two distinct functionalities that drive chromatographic behavior:

  • The Lactam Ring (Rigid Core): Provides a rigid scaffold that fits into the chiral grooves of polysaccharide stationary phases.

  • The Primary Amine (Basic Moiety): Susceptible to non-specific interactions with residual silanol groups on the silica support, leading to peak tailing.

Mechanistic Causality in Separation
  • Chiral Recognition: Relies on the "three-point interaction" model (H-bonding,

    
    -
    
    
    
    interactions, and steric inclusion) between the analyte and the carbamate residues of the stationary phase (Amylose or Cellulose derivatives).
  • Peak Shape Control: The free amino group requires a basic additive (e.g., Diethylamine, DEA) in the mobile phase to mask silanols. Without this,

    
     degrades significantly due to tailing factors (
    
    
    
    ).

Methodology Comparison

Method A: Normal-Phase Chiral HPLC
  • Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA).

  • Mobile Phase: n-Hexane / Ethanol / DEA.

  • Profile: High solvent consumption, excellent selectivity, long equilibration times.

Method B: Chiral SFC[1]
  • Stationary Phase: Chlorinated Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC) or Amylose derivatives.

  • Mobile Phase: Supercritical

    
     / Methanol / DEA.
    
  • Profile: Low viscosity, high diffusivity, rapid equilibration, "Green" chemistry.

Comparative Data Analysis

The following data represents average performance metrics for the separation of trans-3-amino-4-benzyl-2-azetidinone enantiomers.

MetricMethod A: Chiral HPLC (NP)Method B: Chiral SFCAdvantage
Column Amylose-based (IA)Amylose-based (IA)Neutral
Mobile Phase Hex/EtOH/DEA (90:10:0.1)

/MeOH/DEA (85:15:0.1)
SFC (Green)
Flow Rate 1.0 mL/min3.0 mL/minSFC (Speed)
Retention Time (

)
14.5 min3.8 minSFC (3.8x Faster)
Resolution (

)
3.2 (Baseline)2.1 (Baseline)HPLC (Robustness)
Tailing Factor (

)
1.151.08SFC (Kinetics)
Solvent Cost/Run High (~$1.50)Low (~$0.20)SFC (Cost)

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: Establish a self-validating purity assay for QC release.

  • System Preparation:

    • Purge system with 100% Ethanol to remove any reverse-phase solvents.

    • Install column: CHIRALPAK IA (250 x 4.6 mm, 5 µm) .

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio.[1]

    • Add 0.1% Diethylamine (DEA) . Crucial Step: DEA acts as the silanol blocker. Failure to add DEA will result in peak broadening.

    • Degas via ultrasonication for 10 mins.

  • Equilibration:

    • Flow rate: 1.0 mL/min. Temperature: 25°C.

    • Equilibrate for >20 column volumes until baseline is flat at 254 nm.

  • Injection:

    • Dissolve sample in Ethanol (1 mg/mL). Inject 5 µL.

  • Validation Check:

    • Verify System Suitability:

      
       and 
      
      
      
      .
Protocol B: High-Throughput SFC Screening

Objective: Rapid screening of reaction mixtures for Enantiomeric Excess (ee%).

  • System Preparation:

    • Ensure

      
       pump chiller is set to 5°C to maintain density.
      
    • Install column: CHIRALPAK IA (150 x 4.6 mm, 5 µm) . Note: Shorter column length is sufficient for SFC due to higher efficiency.

  • Mobile Phase Configuration:

    • A: Liquid

      
      .
      
    • B: Methanol + 0.1% DEA + 0.1% Water. Insight: Small water content in SFC modifier often sharpens peaks for polar amines.

  • Gradient/Isocratic Method:

    • Run Isocratic at 15% B.

    • Back Pressure Regulator (BPR): 120 bar.

    • Temperature: 40°C.

    • Flow Rate: 3.0 mL/min.

  • Detection:

    • PDA at 254 nm (benzyl chromophore).

Decision Framework & Visualizations

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers choose the correct modality based on sample stage and physical properties.

MethodSelection Start Start: Amino-Benzyl Lactam Sample Solubility Is sample soluble in Hexane/Alcohol? Start->Solubility Scale Application Scale? Solubility->Scale Yes RP_Path Reverse Phase Chiral HPLC (Immobilized Columns) Solubility->RP_Path No (Polar/Salt form) HPLC_Path Method A: Normal Phase HPLC Scale->HPLC_Path QC / Final Release (Need Max Rs) SFC_Path Method B: Chiral SFC Scale->SFC_Path Screening / Prep (Need Speed/Throughput) Optimization Final Method Parameters HPLC_Path->Optimization Add 0.1% DEA SFC_Path->Optimization Add 0.1% DEA + H2O

Caption: Decision tree for selecting between HPLC and SFC based on solubility and project stage.

Diagram 2: Chiral Screening Workflow

A systematic approach to identifying the optimal stationary phase.

ScreeningWorkflow cluster_columns Primary Column Screen (Polysaccharide) Input Racemic Mixture C1 Amylose-SA (IA) Input->C1 C2 Cellulose-SB (IB) Input->C2 C3 Cellulose-SC (IC) Input->C3 C4 Amylose-C (AD-H) Input->C4 Eval Evaluate Resolution (Rs) C1->Eval C2->Eval C3->Eval C4->Eval Decision Rs > 1.5? Eval->Decision Success Validate Method Decision->Success Yes Fail Switch Mobile Phase (e.g., MeOH -> IPA) Decision->Fail No Fail->Input Re-Screen

Caption: Systematic screening workflow for amino-benzyl lactam isomers using immobilized polysaccharide columns.

References

  • MDPI. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Available at: [Link][2]

  • Journal of Chromatography A. (2018). Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases. Available at: [Link]

  • Wiley Online Library. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Available at: [Link]

  • Teledyne ISCO. (2024).[3] HPLC or SFC? Which One Should I Choose?. Available at: [Link]

Sources

Safety Operating Guide

1-(4-Aminobenzyl)piperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol: 1-(4-Aminobenzyl)piperidin-2-one

Executive Safety Summary

Immediate Action Required: Treat this compound as a High-Potency Aromatic Amine .

While specific toxicological data for this intermediate (CAS 21172-66-7) is often extrapolated, its structural moieties—a primary aniline coupled with a lactam ring—dictate a conservative safety profile.[1] It must be handled as a potential skin sensitizer and aquatic toxin .[1]

  • Primary Hazard: Aromatic amines can cause methemoglobinemia and severe skin sensitization.[1]

  • Disposal Class: Non-Halogenated Organic Waste (High Nitrogen Content).[1]

  • Strict Prohibition: NEVER dispose of this compound via sink drainage.[1] The lactam ring is hydrolytically stable under neutral conditions, leading to environmental persistence.

Chemical Identity & Physical Properties

Essential data for waste labeling and regulatory assessment.[1]

PropertySpecificationOperational Implication
Chemical Name This compoundStandard identifier for waste manifests.[1]
CAS Number 21172-66-7 Use this for specific waste profiling.[1]
Molecular Formula

High Nitrogen content requires incineration with NOx scrubbing.[1]
Molecular Weight 204.27 g/mol -
Physical State Solid (Off-white to yellow powder)Dust control measures are mandatory.[1]
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt aqueous neutralization.
Acidity (pKa) ~4-5 (Aniline amine)Incompatible with strong acids (exothermic salt formation).[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this compound based on its chemical reactivity to prevent dangerous cross-reactions in the central waste stream.[1]

The "Why" Behind Segregation:

  • Oxidizer Incompatibility: The primary amine group (

    
    ) is a reducing agent.[1] Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can cause immediate ignition or explosion.
    
  • Acid Incompatibility: Mixing with strong acids creates ammonium salts.[1] While not explosive, this generates heat and changes the solubility profile, potentially complicating downstream incineration.

Disposal Decision Matrix

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Dry Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Dissolved ActionSolid Double Bag (Poly) Label: 'Toxic Solid' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens ActionHalo Stream A: Halogenated Waste Label: 'Contains Aromatic Amines' Halogenated->ActionHalo ActionNonHalo Stream B: Non-Halogenated Waste Label: 'High BTU Organic' NonHalogenated->ActionNonHalo Incineration High-Temp Incineration (Destruction Efficiency >99.9%) ActionSolid->Incineration ActionHalo->Incineration ActionNonHalo->Incineration

Figure 1: Decision tree for segregating amine-based pharmaceutical intermediates. Note that regardless of the solvent carrier, the ultimate fate is high-temperature incineration.[1]

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired reagent, weighing paper, contaminated gloves, and spill cleanup debris.

  • Containment: Do not throw loose powder into a general trash bin.[1]

    • Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).[1]

    • Twist and tape the neck of the bag to create a seal.[1]

    • Place this bag inside a secondary container (Fiber drum or wide-mouth HDPE jar).

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "this compound (Solid)".[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a satellite accumulation area away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: HPLC waste, mother liquors from recrystallization.[1]

  • pH Check: Ensure the waste solution is not acidic.[1] If acidic, the amine will exist as a salt, which may precipitate out if mixed with basic waste streams later. Keep the pH neutral or slightly basic (pH 8-10) to maintain solubility in organic solvents.[1]

  • Solvent Compatibility:

    • Preferred: Dispose of in the "Non-Halogenated Organic" carboy (e.g., if dissolved in Methanol or DMSO). This stream is often used as fuel blending for cement kilns, ensuring total destruction.

    • Avoid: Do not mix with aqueous acidic waste streams (e.g., 1M HCl waste) to prevent heat generation.

  • Rinsing: Triple rinse all glassware with a compatible solvent (e.g., Acetone) and add the rinsate to the liquid waste container.[1]

Emergency Spill Response (Dry Powder)

Because this compound is a solid powder, inhalation of dust during a spill is the highest risk.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator .

  • Dry Cleanup (Preferred):

    • Do not dry sweep (this generates dust).[1]

    • Cover the spill with a damp paper towel (dampened with water or methanol) to suppress dust.[1]

    • Scoop the damp material and the towel into a waste bag.[1]

  • Wet Cleanup (Secondary):

    • Wipe the surface with a soap/water solution.[1][3][4][5][6] The lactam ring is relatively stable, so simple water wiping removes the residue physically without dangerous chemical degradation.

    • Test the surface with UV light (if available) or a colorimetric amine test swab to ensure decontamination.[1]

Regulatory Context (RCRA)

In the United States, this specific compound is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists.[1] However, as a generator, you are responsible for characterizing the waste.

  • Determination: Due to the aniline moiety, it should be treated as Characteristic Waste if it exhibits toxicity (D000 series) via TCLP, though it is safer to simply manage it as Non-Regulated Chemical Waste destined for incineration.[1]

  • Destruction Method: The only acceptable final disposal method is Incineration .[1] Biological treatment (sewage) is ineffective due to the stability of the piperidinone ring and the toxicity of the amine to bacteria.

References

  • PubChem. (2025).[1][7][8] 1-(4-Aminophenyl)piperidin-2-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • Kumar, V., et al. (2024).[9] 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban.[1][10] ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.